Erythrosine B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H7I4NaO5 |
|---|---|
Molecular Weight |
857.9 g/mol |
IUPAC Name |
sodium 6'-hydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-olate |
InChI |
InChI=1S/C20H8I4O5.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;/q;+1/p-1 |
InChI Key |
ZAKRGOKJZPUBGZ-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Erythrosine B Staining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Erythrosine B, a tetra-iodinated xanthene dye also known as FD&C Red No. 3, is a versatile biological stain widely utilized in research and clinical settings. Its application ranges from a common food colorant to a vital stain in cell viability assays and a counterstain in histological procedures like Hematoxylin and Eosin (H&E) staining. This guide provides an in-depth examination of the core mechanisms governing this compound's staining properties, its phototoxic effects, and its interactions with cellular components, supplemented with quantitative data and detailed experimental protocols.
Primary Mechanism: Membrane Exclusion for Viability Assessment
The most prevalent application of this compound in a research context is as a vital stain to differentiate viable from non-viable cells.[1][2] The fundamental principle of this application lies in the integrity of the plasma membrane.
-
Live Cells: Healthy, viable cells possess an intact and selectively permeable plasma membrane. Due to its molecular weight and negative charge, this compound cannot penetrate this lipid bilayer.[3][4] Consequently, live cells exclude the dye and remain unstained.[1]
-
Dead Cells: In contrast, cells that have undergone apoptosis or necrosis have compromised membrane integrity.[2] These damaged membranes lose their selective permeability, allowing this compound to freely enter the cell's interior.
Once inside a non-viable cell, this compound binds to intracellular components, primarily proteins, resulting in a distinct pink or red coloration.[1][5] This straightforward mechanism allows for rapid and clear visual discrimination between live (unstained) and dead (stained) cell populations under a light microscope.[1][2] This principle is analogous to that of Trypan Blue, though this compound is often favored for its lower toxicity and faster staining time.[6][7]
Figure 1. Workflow of this compound as a membrane exclusion vital stain.
Histological Staining: Electrostatic Interactions
In histological applications, particularly as the "Eosin" component in H&E staining, this compound functions as an anionic (acidic) dye. The staining mechanism is a physico-chemical process based on electrostatic interactions.[5]
-
Nuclear Staining (Hematoxylin): The initial step involves staining with a positively charged nuclear dye like hematoxylin, which binds to the negatively charged phosphate (B84403) groups of nucleic acids in the cell nucleus, staining them dark blue or violet.[5]
-
Counterstaining (this compound): In the second step, the negatively charged this compound is applied. It binds to positively charged components in the cell, primarily plasma proteins in the cytoplasm and various intercellular substances.[5] This results in the cytoplasm and other eosinophilic structures appearing in shades of pink and red.[5]
Phototoxicity Mechanism: Light-Induced Cell Damage
Beyond its role as a simple stain, this compound is a potent photosensitizer. When exposed to light, it can induce phototoxicity, a mechanism harnessed in photodynamic therapy (PDT).[8][9] This effect is dose-dependent and requires light exposure.[9]
The process unfolds as follows:
-
Photoactivation: Upon absorbing light energy, this compound transitions to an excited triplet state.
-
Energy Transfer: This excited dye can then transfer its energy to molecular oxygen (O₂), generating highly reactive oxygen species (ROS), such as singlet oxygen.
-
Oxidative Damage: The generated ROS are highly cytotoxic and cause oxidative damage to cellular components. A primary target is the plasma membrane, where ROS induce lipid hydroperoxidation.[8]
-
Membrane Permeabilization: This lipid oxidation leads to the cleavage of phospholipids, resulting in the rupture and permeabilization of the plasma membrane, ultimately leading to necrotic cell death.[8]
This phototoxic action is distinct from its use as a viability stain, which is typically performed under normal, brief illumination where phototoxic effects are minimal.
Figure 2. Signaling pathway of this compound-induced phototoxicity.
Molecular Mechanism: Promiscuous Protein Binding
At a molecular level, this compound exhibits a significant ability to bind to a wide range of proteins. This binding is often described as "promiscuous" and non-specific, indicating that the flat, rigid xanthene structure can interact with multiple sites on a protein's surface.[10][11] This property is central to its function as a stain and also underlies its activity as a promiscuous inhibitor of protein-protein interactions (PPIs).[12]
Studies have shown that this binding can be quantified, revealing dissociation constants (Kd) in the micromolar range for proteins like bovine serum albumin (BSA) and CD40L.[10][11] The binding is reversible and can induce a color change in the dye (metachromasy), a property that can be exploited spectrophotometrically to study these interactions.[10] This inherent affinity for proteins explains why it effectively stains the protein-rich interior of dead cells and the cytoplasm in histological preparations.
References
- 1. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 2. tandfonline.com [tandfonline.com]
- 3. logosbio.com [logosbio.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by this compound [protocols.io]
- 7. Erythrosin B: From Food Dye to Multifunctional Biological Tool_Chemicalbook [chemicalbook.com]
- 8. Plasma membrane permeabilization to explain this compound phototoxicity on in vitro breast cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic action of erythrosin B as a toxic mechanism for infective larvae of bovine gastrointestinal nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Promiscuous Protein Binding Ability of this compound Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The promiscuous protein binding ability of this compound studied by metachromasy (metachromasia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The food colorant erythrosine is a promiscuous protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythrosine B: A Technical Guide to its Function as a Promiscuous Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrosine B, a widely used food colorant, has emerged as a notable promiscuous inhibitor of protein-protein interactions (PPIs). This technical guide provides an in-depth analysis of this compound's role in disrupting various PPIs, consolidating available quantitative data, and detailing relevant experimental protocols. The document is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and molecular biology who are interested in the study of PPI inhibitors and the nuanced activity of compounds like this compound.
Introduction
Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Consequently, the identification of small molecules that can modulate these interactions is a significant focus of modern drug discovery. This compound (FD&C Red No. 3), a tetraiodofluorescein derivative, has been identified as a non-specific, promiscuous inhibitor of a range of PPIs.[1][2] Its inhibitory activity is remarkably consistent across various interaction families, typically falling within the low micromolar range.[1][2] This promiscuity, while limiting its therapeutic potential as a specific inhibitor, makes this compound a valuable tool compound for studying PPIs and for validating screening assays designed to identify more specific inhibitors. This guide will explore the known inhibitory profile of this compound, the methodologies used to characterize its activity, and the underlying mechanisms of its non-specific binding.
Quantitative Data on PPI Inhibition by this compound
The inhibitory potency of this compound has been quantified for several protein-protein interactions. The following tables summarize the available half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values.
Table 1: Inhibitory Concentration (IC50) of this compound for Various Protein-Protein Interactions
| Protein-Protein Interaction | Assay Type | IC50 (µM) | Reference |
| TNF-R-TNFα | ELISA-based | 2 - 20 | [1][2] |
| CD40-CD154 | ELISA-based | 2 - 20 | [1][2] |
| BAFF-R-BAFF | ELISA-based | 2 - 20 | [1][2] |
| RANK-RANKL | ELISA-based | 2 - 20 | [1][2] |
| OX40-OX40L | ELISA-based | 2 - 20 | [1][2] |
| 4-1BB-4-1BBL | ELISA-based | 2 - 20 | [1][2] |
| EGF-R-EGF | ELISA-based | 2 - 20 | [1][2] |
Table 2: Binding Affinity (Kd) of this compound for Specific Proteins
| Protein | Assay Type | Kd (µM) | Reference |
| Bovine Serum Albumin (BSA) | Spectrophotometry | 14 | |
| CD40L (CD154) | Spectrophotometry | 20 |
Note: No specific IC50 values for the inhibition of STAT3-SH2, KEAP1-NRF2, or p53-MDM2 interactions by this compound have been reported in the reviewed literature.
Signaling Pathways Potentially Affected by this compound
Given its promiscuous nature, this compound has the potential to interfere with a multitude of signaling pathways that are critically dependent on protein-protein interactions. While direct inhibitory data for the following pathways by this compound is not available, their reliance on PPIs makes them theoretical targets.
STAT3 Signaling Pathway
The STAT3 signaling cascade is crucial for cell growth, differentiation, and survival. Its activation relies on the interaction of the STAT3 SH2 domain with phosphorylated tyrosine residues on cytokine and growth factor receptors. Inhibition of this interaction is a key strategy in cancer therapy.
Caption: Potential inhibition of the STAT3 signaling pathway by this compound.
KEAP1-NRF2 Signaling Pathway
The KEAP1-NRF2 pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, KEAP1 binds to NRF2, leading to its degradation. Oxidative stress disrupts this interaction, allowing NRF2 to activate antioxidant gene expression.
Caption: Theoretical disruption of the KEAP1-NRF2 interaction by this compound.
p53-MDM2 Signaling Pathway
The tumor suppressor p53 is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation. Inhibiting the p53-MDM2 interaction is a well-established strategy in cancer therapy to restore p53 function.
Caption: Postulated inhibition of the p53-MDM2 interaction by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PPI inhibitors like this compound. These protocols are generalized and should be optimized for specific protein systems.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.
Caption: A general workflow for a competitive Fluorescence Polarization assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled protein or peptide (the "tracer") in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of the unlabeled binding partner protein in the same assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-binding black plate, add a fixed concentration of the tracer to all wells.
-
Add a fixed concentration of the unlabeled protein to all wells except for the "tracer only" controls. This concentration should be at or near the Kd of the interaction to ensure a significant polarization window.
-
Add the serially diluted this compound to the wells. Include vehicle controls (e.g., DMSO).
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Methodology:
-
Ligand Immobilization:
-
One of the interacting proteins (the "ligand") is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell is prepared, either left blank or with an irrelevant protein immobilized, to subtract non-specific binding.
-
-
Analyte Binding and Inhibition:
-
The other interacting protein (the "analyte") is injected over the sensor surface at various concentrations to determine the binding kinetics and affinity.
-
To test for inhibition, the analyte is pre-incubated with different concentrations of this compound before being injected over the ligand-immobilized surface.
-
Alternatively, a mixture of the analyte and this compound can be co-injected.
-
-
Data Analysis:
-
The binding response is measured in Resonance Units (RU).
-
The reduction in the binding signal in the presence of this compound is used to determine the inhibitory effect.
-
Kinetic parameters (ka, kd) and the dissociation constant (KD) can be calculated from the sensorgrams.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein interactions in a cellular context.
Methodology:
-
Cell Lysis:
-
Cells expressing the target proteins are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.
-
An antibody specific to one of the interacting proteins (the "bait") is added to the lysate and incubated to form an antibody-protein complex.
-
Protein A/G beads are then added to pull down the antibody-protein complex.
-
-
Inhibition Assessment:
-
To assess inhibition, cells are pre-treated with various concentrations of this compound before lysis.
-
The amount of the "prey" protein that co-precipitates with the "bait" protein is then analyzed.
-
-
Analysis:
-
The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.
-
The presence of the prey protein is detected by Western blotting using a specific antibody. A reduction in the amount of co-precipitated prey protein in the presence of this compound indicates inhibition of the PPI.
-
Mechanism of Promiscuous Inhibition
The promiscuous inhibitory activity of this compound is likely due to its chemical structure. As a poly-iodinated xanthene dye, it is a relatively flat and rigid molecule. This structure may allow it to bind to multiple, often shallow and hydrophobic, pockets on the surface of various proteins. This non-specific binding at multiple sites can sterically hinder the formation of specific protein-protein complexes, leading to the observed broad-spectrum inhibitory activity. Studies have shown that this compound can bind to proteins like bovine serum albumin and CD40L with a stoichiometry greater than one, supporting the hypothesis of multiple binding sites.
Conclusion
This compound serves as a well-documented example of a promiscuous small-molecule inhibitor of protein-protein interactions. While its lack of specificity precludes its direct use as a targeted therapeutic, it remains an invaluable research tool. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to utilize this compound as a control compound in PPI inhibitor screening campaigns and to further investigate the mechanisms of non-specific protein binding. Future studies may yet reveal specific contexts in which the polypharmacology of this compound could be harnessed for therapeutic benefit, but its primary utility currently lies in its role as a chemical probe for the complex landscape of the cellular interactome.
References
Erythrosine B Phototoxicity in Cancer Cells: A Technical Guide to the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrosine B, a xanthene dye approved for use as a food colorant, has demonstrated significant potential as a photosensitizer for photodynamic therapy (PDT) in oncology. When activated by light of an appropriate wavelength, this compound initiates a cascade of photochemical reactions that culminate in the generation of cytotoxic reactive oxygen species (ROS), leading to cancer cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's phototoxicity, with a focus on its effects within cancer cells. It details the primary photochemical events, the induction of oxidative stress, the targeting of key cellular organelles, and the subsequent activation of cell death pathways. This document summarizes key quantitative data, provides detailed experimental protocols for investigating its efficacy, and uses visualizations to clarify complex biological processes, serving as a comprehensive resource for researchers in the field.
The Core Phototoxic Mechanism
The phototoxicity of this compound is fundamentally driven by its function as a photosensitizer. The process begins with the absorption of light, which elevates the this compound molecule from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state is the primary initiator of cytotoxic reactions.[1][2]
The subsequent reactions can proceed via two main pathways:
-
Type I Reaction: The triplet-state photosensitizer reacts directly with a substrate molecule (like a lipid or protein) through electron transfer, producing radical ions. These ions can then react with molecular oxygen to form superoxide (B77818) anions (O₂•⁻), which can further lead to the formation of other ROS such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).
-
Type II Reaction: This is the dominant pathway for this compound.[3] The triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂).[3][4] Singlet oxygen is a potent oxidizing agent that can rapidly damage key biomolecules.
These highly reactive oxygen species have very short lifetimes and a limited diffusion radius (<0.05 µs), meaning their cytotoxic effects are confined to the immediate vicinity of their generation.[1][2] Consequently, the subcellular localization of this compound is a critical determinant of its therapeutic effect.
Cellular Targets and Modes of Cell Death
Research indicates that this compound accumulates preferentially in the mitochondria and plasma membranes of cancer cells.[1][2][5] This targeted localization dictates the primary sites of photodamage and the resulting cell death pathways.
Mitochondrial Damage and Apoptosis
Mitochondria are primary targets for this compound-mediated PDT.[1][2] The generation of ROS within this organelle leads to:
-
Oxidative Damage: Lipids and proteins of the mitochondrial membranes are oxidized, disrupting their function.
-
Depolarization of Mitochondrial Membrane Potential (ΔΨm): ROS-induced damage leads to the collapse of the mitochondrial membrane potential, a critical early event in the apoptotic cascade.[6][7]
-
Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane releases factors like cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c triggers the formation of the apoptosome and activates initiator caspase-9, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves key cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[1][2][8]
This apoptotic pathway is typically observed at lower concentrations of this compound and lower light fluences.[1][2]
Plasma Membrane Damage and Necrosis
At higher doses, this compound-PDT can induce overwhelming oxidative stress that leads to necrosis.[1][2] A key study on MCF7 breast cancer cells highlighted the plasma membrane as a critical target.[5][9] The mechanism involves:
-
Lipid Peroxidation: Singlet oxygen attacks the unsaturated fatty acid chains of phospholipids (B1166683) in the plasma membrane, causing lipid hydroperoxidation.[5]
-
Membrane Permeabilization: The decomposition of these hydroperoxides leads to the cleavage of phospholipid chains, resulting in a loss of membrane integrity and permeabilization.[5][9]
-
Cell Lysis: The catastrophic rupture of the plasma membrane leads to cell swelling and lysis, the hallmarks of necrotic cell death.[5]
Quantitative Data Summary
The efficacy of this compound-PDT is dependent on drug concentration, light dose, and cancer cell type. The following tables summarize key quantitative parameters reported in the literature.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Solvent/Conditions | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.55 - 0.62 | Various solvents | [10] |
| Maximum Absorption (λmax) | ~525 nm | Aqueous Solution | N/A |
Table 2: In Vitro Efficacy of this compound-PDT in Cancer Cells
| Cell Line | This compound Conc. (µM) | Light Fluence (J/cm²) | Endpoint | Result | Reference |
| MCF7 (Breast Cancer) | 2.5 | Not specified | Cell Viability | >75% decrease | [5][9] |
| DOK (Oral Pre-malignant) | 1136.5 | 122.58 | Cell Killing | ~80% | [6][7] |
| H357 (Oral Malignant) | 1136.5 | 122.58 | Cell Killing | ~60% | [6][7] |
| DOK (Oral Pre-malignant) | 71.03 | 122.58 | Cell Death Mode | Primarily Apoptosis | [1][2] |
| DOK (Oral Pre-malignant) | 1136.5 | 122.58 | Cell Death Mode | Primarily Necrosis | [1][2] |
| H357 (Oral Malignant) | 71.03 | 122.58 | Cell Death Mode | Apoptosis | [1][2] |
| H357 (Oral Malignant) | 1136.5 | 122.58 | Cell Death Mode | Apoptosis & Necrosis | [1][2] |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to elucidate the phototoxic mechanism of this compound.
Protocol: Intracellular ROS Detection using DCFH-DA
This protocol measures general intracellular ROS levels.
-
Reagent Preparation: Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in sterile DMSO. Protect from light and store at -20°C.
-
Cell Seeding: Seed cells in a 24-well plate or other suitable vessel and allow them to adhere overnight.
-
PDT Treatment: Perform the this compound incubation and light irradiation as per the experimental design.
-
Staining: Immediately after irradiation, wash the cells once with serum-free medium. Prepare a working solution of 10-25 µM DCFH-DA in pre-warmed serum-free medium. Add the working solution to the cells and incubate for 30 minutes at 37°C in the dark.[11][12]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with ice-cold PBS.
-
Analysis: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm) or visualize using a fluorescence microscope.[13] Normalize fluorescence to cell number or protein concentration.
Protocol: Mitochondrial Membrane Potential (ΔΨm) using JC-1
This ratiometric assay distinguishes between healthy (high ΔΨm) and apoptotic (low ΔΨm) cells.
-
Reagent Preparation: Prepare a 200 µM stock solution of JC-1 dye in sterile DMSO.
-
Cell Seeding and Treatment: Seed cells and perform PDT treatment in a multi-well plate. Include a positive control group treated with a mitochondrial uncoupler like CCCP (50 µM for 5-15 minutes).[5][8]
-
Staining: After the post-PDT recovery period, add the JC-1 stock solution directly to the culture medium to a final concentration of 2 µM.[14][15]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[9]
-
Washing: Centrifuge the plate (if non-adherent) or aspirate the medium (if adherent). Wash the cells once with warm Assay Buffer (e.g., PBS).
-
Analysis: Analyze immediately.
-
Plate Reader: Measure fluorescence for J-aggregates (red; Ex: ~540 nm, Em: ~590 nm) and JC-1 monomers (green; Ex: ~485 nm, Em: ~535 nm).[5] Calculate the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.
-
Flow Cytometry: Harvest cells, resuspend in Assay Buffer, and analyze. Healthy cells will be high in the red channel (e.g., FL2), while apoptotic cells will shift to the green channel (e.g., FL1).[9]
-
Protocol: Apoptosis and Necrosis Detection using Annexin V and Propidium Iodide (PI)
This flow cytometry-based assay quantifies different cell populations.
-
Cell Preparation: Following PDT treatment and recovery, harvest all cells, including floating and adherent populations. Centrifuge at 500 x g for 5-7 minutes.[16]
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer per sample (typically 1-5 x 10⁵ cells).[17]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex.[17]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Live Cells: Annexin V negative, PI negative.
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Necrotic Cells: Annexin V negative, PI positive.
-
Conclusion
This compound is a potent photosensitizer that induces cancer cell death through a well-defined phototoxic mechanism. Its efficacy is rooted in the light-activated generation of reactive oxygen species, particularly singlet oxygen, which inflicts lethal damage upon critical cellular structures. The subcellular localization of this compound in mitochondria and plasma membranes dictates a dose-dependent switch between apoptotic and necrotic cell death pathways. The ability to trigger multiple cell death modalities makes this compound a versatile agent in photodynamic therapy. This guide provides the foundational knowledge and practical methodologies required for researchers to further investigate and harness the therapeutic potential of this compound in the ongoing development of advanced cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells | PLOS One [journals.plos.org]
- 7. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. researchgate.net [researchgate.net]
- 11. bioquochem.com [bioquochem.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Understanding the chemical structure of Erythrosine B
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Erythrosine B. The information is tailored for professionals in research, science, and drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.
Chemical Identity and Physicochemical Properties
This compound, also known as FD&C Red No. 3, is a xanthene dye widely used as a food colorant, in printing inks, and as a biological stain.[1] Chemically, it is the disodium (B8443419) salt of 2',4',5',7'-tetraiodofluorescein. The core structure consists of a fluorescein (B123965) backbone halogenated with four iodine atoms, which significantly influences its photophysical properties.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
| CAS Number | 16423-68-0 |
| Molecular Formula | C₂₀H₆I₄Na₂O₅ |
| InChI Key | RAGZEDHHTPQLAI-UHFFFAOYSA-L |
| SMILES | [Na+].[Na+].O=C1OC2(C3=C(OC4=C2C=C(I)C(O[Na])=C4I)C(I)=C(O[Na])C(I)=C3)C5=C1C=CC=C5 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 879.86 g/mol |
| Appearance | Red to reddish-brown powder |
| Solubility | Soluble in water and ethanol |
| Melting Point | Decomposes |
Spectral Properties
This compound exhibits strong absorption in the visible region, which is responsible for its vibrant cherry-pink color. Its fluorescence properties are also a key characteristic, though significantly quenched compared to its parent compound, fluorescein, due to the heavy atom effect of the iodine substituents.
Table 3: Spectral and Photophysical Properties of this compound
| Property | Value |
| Absorption Maximum (λmax) in water | 524-527 nm |
| Molar Absorptivity (ε) at λmax in ethanol | 107,000 M⁻¹cm⁻¹[2] |
| Emission Maximum (λem) | ~554 nm[3] |
| Fluorescence Quantum Yield (Φf) in ethanol | 0.08[2] |
| Singlet Oxygen Quantum Yield (ΦΔ) in aqueous solution | ~0.6[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic iodination of fluorescein.[5] The process involves the substitution of hydrogen atoms on the xanthene ring with iodine atoms.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from fluorescein.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Experimental Protocol: Iodination of Fluorescein
This protocol provides a general method for the synthesis of this compound.
Materials:
-
Fluorescein
-
Iodine
-
Sodium bicarbonate
-
Ethanol
Procedure:
-
Dissolve fluorescein and sodium bicarbonate in ethanol.
-
Add iodine to the solution.
-
Heat the mixture under reflux for a specified period to facilitate the iodination reaction.
-
After the reaction is complete, cool the mixture to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent to remove unreacted starting materials and byproducts.
-
Dry the purified this compound.
Note: This is a generalized protocol. For precise experimental details, including reactant quantities and reaction times, refer to specific literature procedures.
Analytical Methodologies
A variety of analytical techniques can be employed for the identification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are the most common methods.
High-Performance Liquid Chromatography (HPLC)
Protocol: Reverse-Phase HPLC Analysis of this compound [6][7]
-
Chromatographic System: A standard HPLC system equipped with a pump, injector, column oven, and a PDA or UV-Vis detector.
-
Column: Phenomenex C18 Gemini column (150 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of 20 mM ammonium (B1175870) acetate (B1210297) buffer, acetonitrile, and methanol (B129727) in a ratio of 40:30:30 (v/v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.2 to 1 µg/mL.[6]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
UV-Visible Spectroscopy
Protocol: Spectrophotometric Analysis of this compound [3]
-
Spectrophotometer: A double beam UV-Vis spectrophotometer.
-
Wavelength Range: 350-600 nm.[3]
-
Blank: The solvent used to dissolve the this compound sample (e.g., deionized water).
Procedure:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 525 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Photobleaching Pathway
This compound is known to undergo photobleaching upon exposure to light, a process that involves the generation of singlet oxygen.
Mechanism of Photobleaching
The photobleaching of this compound is primarily initiated by the absorption of a photon, leading to an excited singlet state. Through intersystem crossing, the molecule transitions to an excited triplet state. This triplet state can then transfer its energy to ground state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). The singlet oxygen can then react with a ground state this compound molecule, leading to its degradation and the loss of color.[8][9]
Caption: A diagram illustrating the photobleaching mechanism of this compound via singlet oxygen generation.
References
- 1. ERYTHROSIN B synthesis - chemicalbook [chemicalbook.com]
- 2. PhotochemCAD | this compound [photochemcad.com]
- 3. sci-int.com [sci-int.com]
- 4. Singlet oxygen production by combining erythrosine and halogen light for photodynamic inactivation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hridhanchem.com [hridhanchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Temperature and Concentration on the Rate of Photobleaching of Erythrosine in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Probing the Molecular Dance: An In-depth Technical Guide to the Interaction of Erythrosine B with Bovine Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the interaction between the food colorant Erythrosine B and Bovine Serum Albumin (BSA), a widely used model protein in drug binding studies. Understanding this interaction is crucial for evaluating the potential impact of this dye on the bioavailability and transport of therapeutic agents. This document details the binding characteristics, thermodynamic profile, and conformational changes of BSA upon complexation with this compound, supported by detailed experimental protocols and quantitative data.
Core Interaction Parameters
The binding of this compound to BSA is a spontaneous process primarily driven by hydrophobic forces and hydrogen bonding. This interaction leads to the formation of a stable complex, which can be characterized by several key quantitative parameters.
Table 1: Binding Constants and Stoichiometry of the this compound-BSA Complex
| Parameter | Value | Method | Reference |
| Association Constant (K_a) | 6.9 x 10⁴ M⁻¹ | UV-Vis Spectroscopy | [1] |
| Dissociation Constant (K_d) | 14 µM | UV-Vis Spectroscopy | [2][3] |
| Number of Binding Sites (n) | 5-6 | Job's Plot (UV-Vis) | [2] |
Table 2: Thermodynamic Parameters of the this compound-BSA Interaction
| Parameter | Value | Method | Reference |
| Gibbs Free Energy (ΔG) | -21.7 kJ/mol | Fluorescence Spectroscopy | [4] |
| Enthalpy (ΔH) | -46.3 kJ/mol | Fluorescence Spectroscopy | [4] |
| Entropy (ΔS) | -79.8 J/mol·K | Fluorescence Spectroscopy | [4] |
The negative Gibbs free energy change (ΔG) indicates that the binding process is spontaneous.[4] The negative enthalpy change (ΔH) and negative entropy change (ΔS) suggest that the interaction is enthalpically driven and that hydrogen bonds and van der Waals forces play a significant role in the complex formation.[4]
Experimental Protocols
The characterization of the this compound-BSA interaction relies on several key biophysical techniques. Detailed methodologies for these experiments are provided below.
UV-Visible Absorption Spectroscopy
This technique is used to detect the formation of the this compound-BSA complex and to determine the binding constant.[5][6]
Objective: To monitor changes in the absorption spectrum of this compound upon titration with BSA.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Bovine Serum Albumin (BSA) stock solution (e.g., 1 mg/mL in phosphate (B84403) buffer)
-
This compound stock solution (e.g., 1 mM in phosphate buffer)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Instrument Setup: Set the spectrophotometer to scan a wavelength range of 400-600 nm.
-
Blank Correction: Use the phosphate buffer as a blank to zero the instrument.
-
Titration:
-
To a cuvette, add a fixed concentration of this compound solution.
-
Record the initial absorption spectrum.
-
Incrementally add small aliquots of the BSA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.
-
Record the absorption spectrum after each titration point.
-
-
Data Analysis:
-
Observe the bathochromic (red) shift in the maximum absorption wavelength (λ_max) of this compound, which indicates complex formation.[1][2]
-
Use the changes in absorbance at the λ_max to calculate the binding constant (K_a) or dissociation constant (K_d) using appropriate models such as the Benesi-Hildebrand equation.[1]
-
Fluorescence Spectroscopy
Fluorescence quenching studies are employed to investigate the binding mechanism and determine thermodynamic parameters.[7][8]
Objective: To measure the quenching of BSA's intrinsic tryptophan fluorescence upon the addition of this compound.
Materials:
-
Fluorimeter
-
Quartz cuvettes (1 cm path length)
-
BSA stock solution (e.g., 5 µM in phosphate buffer)
-
This compound stock solution (e.g., 1 mM in phosphate buffer)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[7]
-
Set the emission wavelength range from 300 nm to 500 nm.
-
-
Titration:
-
Place a fixed concentration of BSA solution in the cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add successive aliquots of the this compound stock solution.
-
After each addition, mix thoroughly and allow for equilibration.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Observe the decrease in the fluorescence intensity of BSA at its emission maximum (~345 nm) as the concentration of this compound increases.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
Calculate the binding constant (K_b) and the number of binding sites (n) from the quenching data.
-
Repeat the experiment at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the thermodynamic parameters (ΔH, ΔS, and ΔG) using the van't Hoff equation.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is utilized to assess changes in the secondary structure of BSA upon binding to this compound.[9][10]
Objective: To monitor conformational changes in BSA by analyzing its far-UV CD spectrum in the presence and absence of this compound.
Materials:
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
BSA stock solution (e.g., 0.1 mg/mL in phosphate buffer)
-
This compound solution
-
Phosphate buffer (pH 7.4)
Procedure:
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the wavelength range to 190-250 nm for secondary structure analysis.
-
-
Sample Preparation:
-
Prepare samples of BSA alone and BSA with varying concentrations of this compound in phosphate buffer.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer as a baseline.
-
Record the CD spectra of the BSA and BSA-Erythrosine B solutions.
-
Subtract the baseline spectrum from the sample spectra.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate the experimental workflow and the proposed binding model for the this compound-BSA interaction.
Caption: A flowchart illustrating the key steps in the experimental analysis of the this compound-BSA interaction.
Caption: A schematic representation of this compound binding to the hydrophobic pocket within subdomain IIA of BSA.
Mechanism of Interaction and Conformational Changes
The interaction between this compound and BSA primarily occurs within the hydrophobic pocket of subdomain IIA, which is also the binding site for many drugs.[1] This binding is facilitated by hydrophobic interactions and hydrogen bonds between the this compound molecule and the amino acid residues of BSA, particularly tryptophan.
The binding of this compound induces conformational changes in BSA, characterized by a decrease in the α-helical content of the protein. This suggests a partial unfolding of the protein's secondary structure, which may alter its binding affinity for other endogenous and exogenous ligands.
The fluorescence quenching of BSA's intrinsic tryptophan fluorescence by this compound is attributed to a static quenching mechanism, indicating the formation of a ground-state complex. This further supports the close proximity of the bound this compound to the tryptophan residues within the binding pocket.
Conclusion
The interaction of this compound with bovine serum albumin is a well-characterized process involving the formation of a stable complex driven by hydrophobic forces and hydrogen bonding. This binding event leads to conformational changes in the protein and can be thoroughly investigated using a combination of spectroscopic techniques. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to assess the potential impact of this and other food additives on protein-ligand interactions, a critical consideration in pharmacology and toxicology.
References
- 1. Characterization of this compound binding to bovine serum albumin and bilirubin displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Promiscuous Protein Binding Ability of this compound Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promiscuous protein binding ability of this compound studied by metachromasy (metachromasia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy - STEMart [ste-mart.com]
- 6. andreabellelli.it [andreabellelli.it]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. mdpi.com [mdpi.com]
Erythrosine B: A Comprehensive Technical Guide to a Versatile Vital Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosine B, a xanthene dye also known as Acid Red 51 and FD&C Red No. 3, has emerged as a multifaceted tool in biological research, demonstrating significant utility as a vital dye for assessing cell viability.[1][2][3] Historically used as a food colorant, its application in the laboratory is gaining prominence as a safer and effective alternative to traditional dyes like Trypan Blue.[1][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental protocols, and diverse applications, supported by quantitative data and visual workflows.
Core Mechanism of Action
This compound functions as a membrane-exclusion vital dye.[5][6] Its fundamental principle lies in the integrity of the cell membrane. Healthy, viable cells possess intact membranes that are impermeable to the polar this compound molecule.[1][4] Conversely, dead or membrane-compromised cells lose this integrity, allowing the dye to enter and bind to intracellular proteins, thereby staining the cells a distinct red or pink color.[7] This clear distinction between stained (non-viable) and unstained (viable) cells allows for straightforward quantification using various analytical methods.[5]
Advantages over Traditional Dyes
The primary advantage of this compound over the commonly used Trypan Blue is its significantly lower cytotoxicity.[1][4] This characteristic is crucial for accurate cell counting, as the dye itself does not induce cell death during the staining procedure, a known issue with Trypan Blue that can lead to an overestimation of cell death.[4] Furthermore, this compound is considered biosafe and less hazardous to the user and the environment.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound for easy reference and comparison.
| Property | Value | Reference |
| Synonyms | Acid Red 51, CI 45430, FD&C Red No. 3, E127 | [2][3] |
| Molecular Formula | C20H6I4Na2O5 | [3] |
| Molar Mass | 879.86 g/mol | [3] |
| Maximum Absorption Wavelength | 524 nm | [2] |
| Fluorescence Emission | Yellow-green (at pH 4.5) | [2] |
| Application | Organism Type | Concentration | Incubation Time | Reference |
| Vital Staining | Bacteria (Gram-positive & Gram-negative) | A single concentration is effective for diverse species | As short as 5 minutes | [5][8] |
| Cell Counting (alternative to Trypan Blue) | Eukaryotic cells (e.g., CHO) | Not specified | Not specified | [1] |
| Photodynamic Therapy | Malignant and pre-malignant oral epithelial cells | 71.03 µM (low dose) | Not specified | [9][10] |
| Antiviral Studies (Zika Virus) | A549 cells | CC50 > 200 µmol/L (low cytotoxicity) | Not specified | [11] |
Experimental Protocols
General Cell Viability Assessment using Bright-Field Microscopy
This protocol outlines the basic steps for determining cell viability using this compound and a standard light microscope.
Materials:
-
Cell suspension
-
This compound solution (e.g., 0.4% in phosphate-buffered saline)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Prepare a single-cell suspension of the cells to be counted.
-
Mix the cell suspension and this compound solution at a 1:1 ratio. No incubation time is required.[7]
-
Load the mixture into a hemocytometer.
-
Under a bright-field microscope, count the number of stained (non-viable) and unstained (viable) cells in the central grid of the hemocytometer.
-
Calculate cell viability using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
High-Throughput Viability Screening using Fluorescence
This compound's fluorescent properties allow for its use in more advanced, high-throughput applications like flow cytometry.[5][8]
Materials:
-
Cell suspension
-
This compound solution
-
Flow cytometer
Procedure:
-
Treat cells with the experimental compound or condition being tested.
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and add this compound solution at the optimized concentration.
-
Incubate for a short period (e.g., 5 minutes for bacteria).[5]
-
Analyze the cell suspension using a flow cytometer, detecting the fluorescence of this compound in the appropriate channel (e.g., emission at ~583 nm).[8]
-
Gate the populations of fluorescent (non-viable) and non-fluorescent (viable) cells to quantify the percentage of dead cells.
Visualizing Workflows and Pathways
This compound Vital Staining Workflow
The following diagram illustrates the fundamental workflow for assessing cell viability using this compound.
Caption: A simplified workflow demonstrating the process of cell viability assessment using this compound.
Mechanism of this compound in Photodynamic Therapy (PDT)
This compound can also act as a photosensitizer in photodynamic therapy, a treatment modality for localized tumors.[9][12][13] The following diagram outlines the proposed mechanism.
References
- 1. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. Erythrosine - Wikipedia [en.wikipedia.org]
- 4. logosbio.com [logosbio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Erythrosin B: From Food Dye to Multifunctional Biological Tool_Chemicalbook [chemicalbook.com]
- 7. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells | PLOS One [journals.plos.org]
- 10. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo characterization of erythrosin B and derivatives against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro studies on erythrosine-based photodynamic therapy of malignant and pre-malignant oral epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Erythrosine B Staining in Yeast Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosine B is a non-toxic, red food dye (FD&C Red No. 3) utilized as a vital stain in yeast cell viability assays.[1][2] Its application provides a safer and often more reliable alternative to traditional stains like Methylene Blue and Trypan Blue.[1][3][4] The fundamental principle of this assay lies in the integrity of the cell membrane. Viable yeast cells with intact membranes exclude the anionic this compound dye and remain unstained.[2][3][5] Conversely, non-viable cells with compromised membranes allow the dye to penetrate and stain the cytoplasm and nucleus a distinct pink or red color.[1][3][6] This method offers rapid, clear, and objective results, making it an invaluable tool for monitoring yeast culture health, assessing the impact of cytotoxic compounds, and ensuring accurate yeast pitching rates in various applications, including brewing and biofuel production.[1][5]
Mechanism of Action
The selective staining by this compound is based on the principle of membrane exclusion.
-
Viable Cells: Healthy yeast cells possess an intact and functional plasma membrane, which acts as a selective barrier. This membrane actively prevents the negatively charged this compound molecules from entering the cell's interior. As a result, living cells remain colorless.[3][5]
-
Non-Viable Cells: Cells that are dead or dying lose the integrity of their plasma membrane. The compromised membrane becomes permeable, allowing this compound to diffuse freely into the cytoplasm and nucleus, where it binds to intracellular proteins, resulting in a visible pink or red staining.[2][6]
Advantages of this compound Staining
Compared to other common viability stains, this compound offers several key advantages:
-
Non-Toxic: It is a food-grade dye, posing minimal health and safety risks in the laboratory and simplifying waste disposal.[1][3][4]
-
Clear Differentiation: The vibrant pink/red color of dead cells provides a high-contrast image against the unstained live cells, facilitating easier and more accurate counting.[3]
-
Rapid Staining: The staining process is very fast, with dead cells taking up the dye almost immediately.[1][4]
-
Stability: this compound is stable and does not exhibit the toxicity to live cells that can be observed with prolonged exposure to stains like Methylene Blue, which can lead to false-positive results.[1][5]
Experimental Protocol
This protocol details the necessary reagents and steps for performing a yeast cell viability count using this compound staining.
Materials and Reagents
-
This compound powder
-
Tris-HCl buffer (1M)
-
Sterile distilled water
-
Micropipettes
-
15 mL and 50 mL centrifuge tubes
-
Vortex mixer
-
Hemocytometer or automated cell counter
-
Microscope
Reagent Preparation
1. 0.1M Tris-HCl Buffer:
- In a 50 mL tube, add 45 mL of sterile distilled water.
- Add 5 mL of 1M Tris-HCl buffer.
- Mix thoroughly.
2. 2% (w/w) this compound Stock Solution (20x Concentrated):
- To the 50 mL tube containing 50 mL of 0.1M Tris-HCl buffer, weigh and add 0.8g of this compound powder.[1]
- Vortex until the powder is completely dissolved.[1]
- Store with parafilm around the cap. Do not prepare a higher concentration as the dye may not fully dissolve.[1]
3. 0.1% (w/w) this compound Working Solution:
- In a 15 mL centrifuge tube, add 9.5 mL of sterile distilled water.[1]
- Add 0.5 mL of 1M Tris-HCl buffer and vortex.[1]
- Remove 0.5 mL of this solution.[1]
- Ensure the 2% this compound stock solution is well-mixed by vortexing.[1]
- Add 0.5 mL of the 2% this compound stock solution to the 9.5 mL of Tris-HCl buffer solution to yield 10 mL of working solution.[1]
Staining Procedure
-
Sample Preparation: Prepare a dilution of the yeast cell suspension as required for counting.
-
Staining: Mix the yeast cell dilution and the 0.1% this compound working solution in a 1:1 ratio. This results in a final this compound concentration of 0.05%.[1] For example, mix 10 µL of the cell suspension with 10 µL of the working solution.
-
Incubation: No specific incubation time is required as the staining of dead cells is rapid.[6]
-
Counting:
-
Immediately after mixing, load the stained cell suspension into a hemocytometer.
-
Using a light microscope, count the number of live (unstained) and dead (pink/red) cells in the central grid of the hemocytometer.
-
Alternatively, use an automated cell counter equipped for bright-field imaging.
-
Calculation of Viability
The percentage of viable cells is calculated using the following formula:
% Viability = (Number of Unstained Cells / Total Number of Cells (Stained + Unstained)) x 100
Data Presentation
The following table summarizes the key quantitative parameters for the this compound staining protocol.
| Parameter | Value | Notes |
| Stock Solution Concentration | 2% (w/w) | Prepared in 0.1M Tris-HCl buffer.[1] |
| Working Solution Concentration | 0.1% (w/w) | Diluted from the stock solution.[1] |
| Stain to Sample Ratio | 1:1 | Equal volumes of working solution and cell suspension.[1] |
| Final Staining Concentration | 0.05% | The concentration of this compound during cell counting.[1] |
| Incubation Time | Not required | Staining is immediate.[6] |
Visualizations
Signaling Pathway of this compound Staining
Caption: Mechanism of this compound dye exclusion in viable versus non-viable yeast cells.
Experimental Workflow for Yeast Viability Assay
References
- 1. escarpmentlabs.com [escarpmentlabs.com]
- 2. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 3. Viability Assays - Erythrosin B vs. Methylene Blue - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 4. Viability dyes: Trypan blue vs this compound • Hemocytometer [hemocytometer.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
Application Notes: Erythrosine B for Bacterial Viability Assessment
Introduction
Erythrosine B is a versatile dye that serves as a reliable tool for assessing the viability of bacterial cells.[1][2][3] Functioning as a membrane exclusion dye, it selectively penetrates cells with compromised membranes, which are characteristic of non-viable or dead bacteria.[1][4] Viable cells, with their intact membranes, exclude the dye and remain unstained.[4][5] This straightforward mechanism allows for a clear distinction between live and dead bacterial populations.
One of the primary advantages of this compound is its dual functionality as both a colorimetric and fluorescent dye.[1][2][3] This allows for viability to be determined through various methods, including bright-field microscopy, spectrophotometry, and flow cytometry.[1][2][3] The dye is effective for a broad range of both Gram-positive and Gram-negative bacteria and typically works at a single concentration with short incubation times, as brief as five minutes.[1][3]
Mechanism of Action
The principle behind this compound as a viability stain lies in the integrity of the bacterial cell membrane. In viable, healthy bacteria, the cell membrane is intact and acts as a selective barrier, preventing the entry of the polar this compound molecule. In contrast, non-viable or dead bacteria possess compromised or damaged cell membranes that are permeable to the dye. Once inside the cell, this compound binds to intracellular proteins, resulting in a distinct red or pink coloration of the dead cells.[5][6]
Advantages over Other Viability Stains
This compound presents several advantages over other commonly used viability stains:
-
Low Toxicity : Unlike Trypan Blue, which has been reported to be potentially carcinogenic and toxic to cells over time, this compound is significantly less toxic and is even used as a food additive.[4][7][8] This minimizes the risk of altering the viability of the cell population during the staining and counting process.
-
Cost-Effectiveness : As a readily available and inexpensive dye, this compound offers a cost-effective alternative to more expensive viability assay kits, such as those based on fluorescent dyes like Propidium Iodide and SYTO9.[1][7]
-
Versatility : Its utility in both colorimetric and fluorescent detection methods provides flexibility in experimental design and accommodates a wide range of laboratory equipment.[1][2][3]
-
Rapidity : The staining process is rapid, with clear differentiation between live and dead cells observable within 5 to 15 minutes of incubation.[1]
-
Stability : this compound is more stable in solution and less prone to precipitation compared to Trypan Blue, leading to more consistent and reliable results.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in bacterial viability assays.
Table 1: Spectral Properties of this compound
| Property | Wavelength/Value |
| Absorbance Maximum (A530) | ~530 nm |
| Emission Maximum | ~553-583 nm |
Table 2: Comparison of this compound with Other Viability Dyes
| Feature | This compound | Trypan Blue | Propidium Iodide (PI) |
| Staining Principle | Membrane Exclusion | Membrane Exclusion | Membrane Exclusion, Nucleic Acid Intercalation |
| Detection Method | Bright-field, Fluorescence, Absorbance | Bright-field | Fluorescence |
| Toxicity | Low, used as a food additive | Potentially carcinogenic, toxic to cells | Mutagenic, requires careful handling |
| Stains | Dead cells only | Dead cells and serum proteins | Dead cells |
| Incubation Time | ~1-5 minutes | >50 minutes for full effect | ~5-15 minutes |
| Cost | Low | Low | High (often part of a kit) |
| Notes | Less binding to serum proteins, stable | Prone to precipitation, interferes with serum | Requires fluorescence microscope or cytometer |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
This protocol details the preparation of a stock and working solution of this compound.
Materials:
-
This compound powder
-
1M Tris-HCl buffer
-
Sterile distilled water
-
15 mL and 50 mL centrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare 0.1M Tris-HCl Buffer:
-
In a 50 mL tube, add 45 mL of sterile distilled water.
-
Add 5 mL of 1M Tris-HCl buffer.
-
Mix thoroughly.
-
-
Prepare this compound Stock Solution (2% w/v):
-
Weigh 0.8 g of this compound powder and add it to a 50 mL tube.
-
Add 0.1M Tris-HCl buffer to bring the total volume to 40 mL.
-
Vortex until the powder is completely dissolved. Store with parafilm around the cap.
-
-
Prepare this compound Working Solution (0.1% w/v):
-
In a 15 mL centrifuge tube, add 9.5 mL of sterile distilled water.
-
Add 0.5 mL of 1M Tris-HCl buffer and vortex to mix.
-
Remove 0.5 mL of this solution.
-
Vortex the this compound stock solution until it is homogenous.
-
Add 0.5 mL of the stock solution to the 9.5 mL of Tris-HCl buffer in the 15 mL tube to yield a final volume of 10 mL.[9]
-
Protocol 2: Bacterial Viability Assessment by Bright-Field Microscopy
This protocol describes the staining of bacterial cells for manual counting using a hemocytometer.
Materials:
-
Bacterial cell suspension
-
This compound working solution (0.1%)
-
Microcentrifuge tubes
-
Micropipettes and tips
-
Hemocytometer
-
Bright-field microscope
Procedure:
-
Sample Preparation:
-
Harvest bacterial cells from culture and resuspend them in a suitable buffer (e.g., PBS).
-
Adjust the cell density to an appropriate concentration for counting.
-
-
Staining:
-
Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a bright-field microscope, count the viable (unstained, bright) and non-viable (stained pink/red) cells.
-
Calculate the percentage of viable cells using the following formula:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
-
Protocol 3: Bacterial Viability Assessment by Absorbance
This protocol outlines a method to estimate the proportion of dead cells in a population using a spectrophotometer.
Materials:
-
Bacterial cell suspensions (live and heat-killed)
-
This compound working solution (0.1%)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Standards:
-
Prepare a 100% live cell suspension and a 100% dead cell suspension (e.g., by heat shock).
-
Create a standard curve by mixing the live and dead cell suspensions in different ratios (e.g., 0%, 25%, 50%, 75%, and 100% dead cells).
-
-
Staining:
-
Incubate each standard and the unknown samples with this compound (as described in Protocol 2) for 5 minutes.[1]
-
-
Measurement:
-
Centrifuge the samples to pellet the cells and remove the supernatant containing unbound dye.
-
Resuspend the cell pellets in a clear buffer.
-
Transfer the resuspended cells to a 96-well plate.
-
Measure the absorbance at 530 nm (A530).[1]
-
-
Analysis:
-
Plot the A530 values of the standards against the percentage of dead cells to generate a standard curve.
-
Determine the percentage of dead cells in the unknown samples by interpolating their A530 values on the standard curve.[1]
-
Protocol 4: Bacterial Viability Assessment by Flow Cytometry
This protocol details the use of this compound for high-throughput viability analysis using a flow cytometer.
Materials:
-
Bacterial cell suspension
-
This compound working solution (0.1%)
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Staining:
-
Prepare and stain the bacterial cells with this compound as described in Protocol 2.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cell suspension using a flow cytometer.
-
Excite the cells with a suitable laser (e.g., 488 nm or 561 nm).
-
Collect the fluorescence emission using a filter appropriate for this compound (e.g., 583/30 nm).[3]
-
-
Data Analysis:
-
Gate the bacterial population based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the gated population.
-
Two distinct populations should be visible: a low-fluorescence population (viable cells) and a high-fluorescence population (non-viable cells).[1][3]
-
Quantify the percentage of cells in each population to determine the viability.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Erythrosin B: a versatile colorimetric and fluorescent vital dye for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 5. bionordika.se [bionordika.se]
- 6. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 7. Erythrosin B: From Food Dye to Multifunctional Biological Tool_Chemicalbook [chemicalbook.com]
- 8. Viability dyes: Trypan blue vs this compound • Hemocytometer [hemocytometer.org]
- 9. escarpmentlabs.com [escarpmentlabs.com]
Application Notes and Protocols for Erythrosine B in Photodynamic Therapy for Nematodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is an emerging approach for the control of various pathogens, including nematodes. This technique involves the use of a non-toxic photosensitizer, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that are cytotoxic to the target organisms. Erythrosine B, a xanthene dye approved for use as a food coloring agent, has demonstrated significant phototoxic effects against the infective larvae of gastrointestinal nematodes.[1][2][3] This document provides a detailed protocol and application notes based on published research for the use of this compound in photodynamic therapy targeting nematodes.
Mechanism of Action
This compound-mediated photodynamic therapy operates on the principle of photo-oxidation. After administration or absorption by the nematode, the this compound molecule is excited by a light source. In the presence of oxygen, this excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species. These ROS can cause oxidative damage to essential biomolecules within the nematode, such as lipids, proteins, and nucleic acids, leading to cellular dysfunction and ultimately, larval death.[4]
References
- 1. The phototoxic effect of erythrosin B on third-stage larvae of gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of erythrosin B on infective larvae of bovine gastrointestinal nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic action of erythrosin B as a toxic mechanism for infective larvae of bovine gastrointestinal nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staining Benthic Invertebrates with Erythrosine B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Erythrosine B as a staining agent for benthic invertebrates. This document includes a detailed comparison with the traditional Rose Bengal stain, protocols for preparation and application, and a workflow for sample processing.
Introduction
The accurate and efficient sorting of benthic invertebrates from sediment and detritus is a critical step in ecological monitoring and biodiversity assessments. Staining is a common method used to differentiate organisms from background materials, thereby reducing sorting time and improving accuracy. While Rose Bengal has historically been the standard stain for this purpose, this compound is emerging as a compelling alternative due to its lower toxicity and potentially higher selectivity.[1][2] this compound, a xanthene dye, functions by binding to proteins, effectively coloring organisms to make them more visible during sorting.[1]
Advantages of this compound
-
Reduced Toxicity : this compound is generally considered less toxic than Rose Bengal and is even used as a food additive (FD&C Red No. 3).[1] This enhances laboratory safety and simplifies disposal procedures.[2]
-
Improved Selectivity : Some studies suggest that this compound has a higher affinity for animal tissue over plant-based detritus, which can result in a cleaner stained sample and make sorting easier, especially in samples with high organic content.[1][2]
-
Comparable Efficacy : The chemical properties of this compound are similar to Rose Bengal, suggesting a comparable staining efficiency for a broad range of benthic invertebrates.[2]
Data Presentation: Comparison of this compound and Rose Bengal
The following table summarizes the key characteristics and performance aspects of this compound in comparison to Rose Bengal for staining benthic invertebrates.
| Feature | This compound | Rose Bengal | Key Considerations |
| Staining Principle | Binds to intracellular proteins.[1][3] | Binds to proteins, staining both organisms and some organic matter.[1] | This compound may offer more targeted staining of organisms. |
| Toxicity | Generally considered less toxic; used as a food additive.[1] | Known to be toxic to some aquatic organisms.[1] | This compound is a safer alternative for laboratory personnel and the environment.[2] |
| Selectivity | Reported to stain less plant matter and detritus.[2] | Can over-stain organic matter, making sorting difficult.[1] | Higher selectivity of this compound can be advantageous in samples rich in organic debris.[2] |
| Reported Efficacy | Considered a good alternative to Rose Bengal.[1] | Widely used and effective for a broad range of invertebrates.[1] | Both stains are effective, but this compound may not bind well to organisms with hard exoskeletons.[1] |
| Sorting Time | Expected to reduce sorting time, potentially more than Rose Bengal due to higher selectivity.[2] | Reduces sorting time compared to unstained samples.[2] | A study on stained samples (using Rose Bengal) showed a 50% reduction in sorting time compared to unstained samples; similar or better time savings are anticipated with this compound.[2] |
| Cost-Effectiveness | Generally of similar or lower cost than Rose Bengal.[2] | Relatively inexpensive.[2] | Potential for indirect cost savings with this compound due to reduced sorting time.[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of this compound for staining benthic invertebrates.
Protocol 1: Preparation of this compound Staining Solutions
This protocol describes the preparation of stock and working solutions of this compound.
Materials:
-
This compound powder
-
Ethanol (B145695) (95%) or Formalin (5-10% buffered solution)
-
Distilled water
-
Glass bottles or flasks
-
Magnetic stirrer and stir bar (optional)
-
Weighing scale and weigh boats
-
Graduated cylinders
Procedure for 2% (w/v) Stock Solution:
-
Weigh 20 g of this compound powder.
-
Measure 1 liter of 95% ethanol or a 5-10% buffered formalin solution, which will serve as the solvent and preservative.
-
Gradually add the this compound powder to the solvent while stirring continuously. A magnetic stirrer can be used to facilitate dissolution.
-
Continue stirring until the powder is completely dissolved.
-
Store the stock solution in a clearly labeled, sealed glass bottle in a cool, dark place.
Procedure for 0.1% (w/v) Working Solution:
-
Measure 50 mL of the 2% this compound stock solution.
-
Add the stock solution to 950 mL of the desired preservative (e.g., 70% ethanol or 5-10% formalin) to achieve a final volume of 1 liter.
-
Mix the solution thoroughly.
-
This working solution is now ready to be added to the benthic samples.
Protocol 2: Staining of Benthic Invertebrate Samples
This protocol outlines the steps for staining preserved benthic invertebrate samples with this compound.
Materials:
-
Preserved benthic invertebrate sample
-
This compound working solution (0.1% w/v)
-
Sample containers with secure lids
-
Sieve (e.g., 500 µm mesh)
-
Forceps
-
White sorting trays
Procedure:
-
Sample Preparation: After collection, fix the benthic sample in a 10% buffered formalin solution for at least 24 hours. After fixation, the sample can be washed with water and transferred to 70% ethanol for long-term preservation.
-
Staining:
-
Drain the preservative from the sample container, retaining the organisms and sediment.
-
Add the 0.1% this compound working solution to the container, ensuring that all the sample material is fully submerged. The volume of the staining solution should be at least twice the volume of the sample material.
-
Gently agitate the container to ensure even distribution of the stain.
-
-
Incubation:
-
Seal the container and store it in a dark place at room temperature for at least 24 to 48 hours. The optimal staining time may vary depending on the sample composition and the types of organisms present. It is advisable to periodically check the staining progress.
-
-
Rinsing (Optional):
-
After the desired staining intensity is achieved, the excess stain can be decanted.
-
The sample can be rinsed with 70% ethanol to remove excess stain that may have colored the detritus.
-
-
Sorting:
-
Pour the stained sample into a white sorting tray.
-
The stained invertebrates, which will appear pink or red, can be more easily visualized and picked from the sediment and detritus using forceps.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for processing benthic invertebrate samples using this compound staining.
Caption: Workflow for benthic invertebrate sample processing with this compound staining.
References
Erythrosine B Assay for Automated Cell Counters: A Detailed Application Note and Protocol
Introduction
The accurate determination of cell concentration and viability is a cornerstone of cellular and molecular biology research, as well as in the development of new therapeutics. The Erythrosine B assay is a simple, rapid, and reliable method for assessing cell viability. This dye exclusion method is analogous to the widely used Trypan Blue assay but offers significant advantages in terms of safety and biocompatibility.[1][2][3][4] this compound, a cherry pink dye, is excluded by cells with intact membranes, while it penetrates cells with compromised membranes, staining them red.[1][2][5] This characteristic allows for the differentiation and enumeration of live and dead cells, which can be efficiently performed using automated cell counters.[4][6]
This application note provides a detailed protocol for using the this compound assay with automated cell counters, offering a safer and more stable alternative to Trypan Blue without compromising accuracy.[3][4][6]
Principle of the Assay
The principle of the this compound assay is based on the integrity of the cell membrane. Live, healthy cells possess an intact and functional cell membrane that is impermeable to the polar this compound dye.[1][4][5] Conversely, dead or dying cells have compromised membrane integrity, allowing the dye to enter the cytoplasm and bind to intracellular proteins.[5] This results in the dead cells being stained a distinct pink or red color, while live cells remain unstained.[1] Automated cell counters utilize brightfield optics to detect and differentiate between the stained (dead) and unstained (live) cells, providing a rapid and objective measure of cell viability and concentration.
Advantages of this compound
This compound presents several key advantages over the traditionally used Trypan Blue:
-
Enhanced Safety: this compound is a non-toxic and non-carcinogenic food additive, making it significantly safer for researchers and the environment compared to the potentially carcinogenic and teratogenic Trypan Blue.[1][2][3][4]
-
Reduced Cytotoxicity: this compound is less toxic to cells, allowing for more accurate viability assessments over longer exposure times without artificially inducing cell death.[2][4]
-
Improved Stability: this compound solutions are more stable and less prone to precipitation than Trypan Blue, ensuring more consistent and reliable staining.[3]
-
Comparable Accuracy: Studies have demonstrated that cell viability and concentration measurements obtained using this compound are comparable to those obtained with Trypan Blue across various cell lines and automated cell counters.[1][4]
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Description |
| This compound Solution | 0.02% (w/v) in Phosphate-Buffered Saline (PBS) is a commonly used concentration.[1] |
| Cell Suspension | Cells of interest cultured in appropriate growth medium. |
| Phosphate-Buffered Saline (PBS) | For washing cells and preparing this compound solution. |
| Automated Cell Counter | Equipped with brightfield imaging capabilities. |
| Micropipettes and Tips | For accurate liquid handling. |
| Microcentrifuge Tubes | For preparing the cell suspension and dye mixture. |
Experimental Protocol
This protocol provides a general guideline for performing the this compound assay with an automated cell counter. Specific parameters may need to be optimized depending on the cell type and the automated cell counter being used.
-
Preparation of Cell Suspension:
-
For adherent cells, wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with culture medium.
-
For suspension cells, gently resuspend the cells in their culture medium.
-
Transfer an appropriate volume of the cell suspension to a microcentrifuge tube.
-
Centrifuge the cell suspension at a gentle speed (e.g., 100-300 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium or PBS to achieve a suitable cell density for counting. Aim for a concentration within the optimal range of your automated cell counter.
-
-
Staining with this compound:
-
In a clean microcentrifuge tube, mix the cell suspension and the 0.02% this compound solution. A 1:1 ratio is commonly used.[1] For example, mix 10 µL of cell suspension with 10 µL of this compound solution.
-
Gently pipette the mixture up and down a few times to ensure thorough mixing. No incubation period is required.[5]
-
-
Cell Counting with an Automated Cell Counter:
-
Following the manufacturer's instructions for your specific automated cell counter, load the appropriate volume of the cell-dye mixture into the counting slide or chamber.
-
Ensure there are no air bubbles in the sample.[5]
-
Place the slide or chamber into the automated cell counter.
-
Select the appropriate protocol or settings for this compound or brightfield cell counting.
-
Initiate the cell counting process.
-
-
Data Analysis:
-
The automated cell counter will provide data on the total cell count, live cell count, dead cell count, and the percentage of viable cells.
-
The formulas used for calculation are:
-
Total Cells/mL = (Total counted cells / Volume of counted sample) x Dilution factor
-
Live Cells/mL = (Live counted cells / Volume of counted sample) x Dilution factor
-
Dead Cells/mL = (Dead counted cells / Volume of counted sample) x Dilution factor
-
% Viability = (Live cell count / Total cell count) x 100
-
-
Data Presentation
Table 2: Example Data from Automated Cell Counter
| Sample ID | Total Cells/mL (x 10^6) | Live Cells/mL (x 10^6) | Dead Cells/mL (x 10^6) | % Viability |
| Control | 1.25 | 1.18 | 0.07 | 94.4% |
| Treatment A | 0.89 | 0.45 | 0.44 | 50.6% |
| Treatment B | 1.10 | 0.95 | 0.15 | 86.4% |
Table 3: Recommended Cell Densities for Automated Counters
| Chamber Height (µm) | Minimum Density (cells/mL) | Maximum Density (cells/mL) |
| 50 | 5.9E+03 | 2.5E+07 |
| 100 | 2.9E+03 | 1.3E+07 |
| 400 | 7.0E+02 | 3.1E+06 |
Note: These values are examples and can vary between different automated cell counters. Refer to your instrument's manual for specific recommendations.[5]
Visualizations
Mechanism of this compound Staining
Caption: Mechanism of this compound exclusion by live cells and uptake by dead cells.
Experimental Workflow for this compound Assay
Caption: Step-by-step workflow for the this compound cell viability assay.
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low cell count | Cell clumping | Gently triturate the cell suspension before mixing with the dye. Use a cell strainer if necessary. |
| Incorrect dilution | Ensure the dilution factor is correctly entered into the automated cell counter software. | |
| High background staining | Debris in the sample | Wash the cell pellet with PBS before resuspension to remove debris. |
| Dye precipitation | Use filtered this compound solution. | |
| Inconsistent readings | Improper mixing | Ensure the cell suspension and dye are thoroughly mixed before loading. |
| Air bubbles in the sample | Pipette the sample carefully to avoid introducing air bubbles.[5] | |
| Discrepancy with manual counts | Incorrect focus or exposure settings | Adjust the focus and exposure on the automated cell counter according to the manufacturer's guidelines.[5] |
Conclusion
The this compound assay provides a safe, reliable, and efficient method for determining cell viability and concentration using automated cell counters.[1][4] Its non-toxic nature and stable properties make it an excellent alternative to Trypan Blue for routine cell culture monitoring and a wide range of experimental applications in research and drug development.[2][3] By following this detailed protocol, researchers can obtain accurate and reproducible cell viability data, contributing to the robustness and reliability of their scientific findings.
References
- 1. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 2. Viability dyes: Trypan blue vs this compound • Hemocytometer [hemocytometer.org]
- 3. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 4. Application of a non-hazardous vital dye for cell counting with automated cell counters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 6. The safe trypan blue alternative for cell counting | Westburg Life Sciences [westburg.eu]
Application Notes and Protocols for Staining Adherent Live Cells with Erythrosine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosine B, a tetraiodofluorescein dye, serves as a versatile stain for assessing cell viability in adherent cell cultures. Traditionally considered a membrane-impermeable dye that selectively stains non-viable cells with compromised membranes, recent evidence reveals its ability to gradually penetrate and terminally stain live cells.[1][2][3] This dual characteristic makes it a useful tool for various applications, from straightforward viability assessment to terminal staining for cell counting and morphological analysis.[1][2][3] this compound is often favored over Trypan Blue due to its lower toxicity and faster staining of dead cells.[1][4][5]
These application notes provide detailed protocols for using this compound to stain adherent live cells, offering insights into its mechanism, cytotoxicity, and optimal usage conditions for different cell lines.
Principle of Staining
This compound is a negatively charged dye that is generally excluded by the intact plasma membrane of healthy, viable cells.[1][2][3]
-
Non-Viable Cells: In cells with compromised membrane integrity, this compound readily enters the cytoplasm and nucleus, binding to intracellular proteins and resulting in a distinct pink or red coloration.[6] This staining is rapid, typically occurring within one minute of exposure.[1][2][3]
-
Viable Cells: While often described as a vital stain that is excluded from live cells, this compound can slowly enter viable cells over time.[1][2][3] The rate of uptake and subsequent lethal staining varies significantly between cell lines.[1][2][3] Once inside, it stains cytosolic proteins and prominently accumulates in the nucleus, leading to cell death.[2][3] This property can be harnessed for terminal staining protocols where visualization of cell nuclei is desired.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the effective use of this compound in staining adherent cells.
Table 1: Recommended Staining Conditions for Adherent Cell Lines
| Cell Line | This compound Concentration (w/v) | Incubation Time | Staining Characteristics | Reference |
| U2-OS | 0.06% in serum-free media | 10-15 minutes | Pronounced nuclear and faint cytoplasmic staining in live cells. | [1][2] |
| HEK293T | 0.06% in serum-free media | > 30 minutes | Slower uptake compared to U2-OS cells. | [1][2][3] |
| CHO-K1 | 0.005% | Not specified | Comparable viability results to Trypan Blue. | [7] |
Table 2: Influence of Serum on this compound Staining
| Condition | This compound Concentration (w/v) | Observation | Reference |
| Serum-free media | 0.06% | Efficient staining of live U2-OS cells. | [1][2] |
| Serum-containing media (e.g., 5% FBS) | ≥ 0.2% | Higher concentration needed to achieve similar staining results as serum proteins can bind to the dye. Serum offers temporary protection to live cells from the toxic effects of this compound at lower concentrations (<0.1% w/v). | [1][8] |
Experimental Protocols
Protocol 1: Rapid Viability Assessment of Adherent Cells
This protocol is designed for the quick differentiation between live and dead cells in an adherent culture.
Materials:
-
This compound stock solution (e.g., 0.4% w/v in PBS)
-
Phosphate-Buffered Saline (PBS), with Ca2+/Mg2+
-
Culture medium
-
Microscope (brightfield or phase-contrast)
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Gently wash the cells once with PBS to remove any residual serum.
-
Prepare the this compound staining solution by diluting the stock solution in PBS to a final concentration of 0.06% (w/v).
-
Add the staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 1-5 minutes at room temperature.
-
Observe the cells under the microscope. Dead cells will appear pink/red, while live cells will remain unstained.
-
For quantification, count the number of stained (dead) and unstained (live) cells in several fields of view.
Protocol 2: Terminal Staining of Adherent Live Cells for Counting and Imaging
This protocol utilizes the gradual uptake of this compound by live cells for terminal staining, which can be useful for high-throughput imaging and cell counting applications.
Materials:
-
This compound stock solution (e.g., 6% w/v in water)[1]
-
Serum-free culture medium or a suitable buffer (pH 7.2-7.6)
-
Microscope (brightfield or phase-contrast) or an automated cell imager
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Gently wash the cells once with serum-free medium or buffer.
-
Add fresh serum-free medium or buffer to the cells.
-
Add the this compound stock solution to the medium to achieve the desired final concentration (e.g., 0.06% w/v for U2-OS cells). Mix gently by rocking the plate.
-
Incubate at 37°C for a duration determined by the cell line (e.g., 10-15 minutes for U2-OS cells).[1] This incubation time may need to be optimized for other cell lines.
-
Following incubation, the cells can be imaged directly. Live cells will exhibit a pronounced nuclear stain and a faint cytoplasmic stain, while retaining their morphology and adherence.[1][2]
Diagrams
Caption: Experimental workflow for staining adherent cells with this compound.
Caption: Differential staining mechanism of this compound in live and dead cells.
Troubleshooting and Considerations
-
Cytotoxicity: While less toxic than Trypan Blue, this compound is not entirely harmless to live cells and will eventually cause cell death.[1][2][3] For applications requiring long-term viability, alternative non-toxic probes should be considered.
-
Serum Presence: The presence of serum in the culture medium can interfere with staining by binding to this compound.[1] It is recommended to perform staining in serum-free medium or PBS, or to increase the dye concentration if serum cannot be removed.[1]
-
Cell Line Variability: The rate of this compound uptake by live cells is highly dependent on the cell line.[1][2][3] It is crucial to optimize incubation times for each specific cell type to achieve the desired staining outcome.
-
Dye Concentration: Lower concentrations of this compound in serum-free media may lead to cell disintegration without proper staining.[1][2][3] It is important to use the recommended concentrations to ensure reliable results.
Conclusion
This compound is a valuable and versatile tool for the assessment of adherent cell cultures. Its utility extends from a rapid and safer alternative to Trypan Blue for viability counting to a terminal stain for detailed morphological analysis and high-throughput screening. By understanding its mechanisms and optimizing protocols for specific cell lines and experimental needs, researchers can effectively employ this compound in a wide range of applications in cell biology and drug discovery.
References
- 1. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by this compound [protocols.io]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent erythrosin B is preferable to trypan blue as a vital exclusion dye for mammalian cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viability dyes: Trypan blue vs this compound • Hemocytometer [hemocytometer.org]
- 6. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Erythrosine B: A Superior, Safer Alternative to Trypan Blue for Accurate Cell Counting
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate determination of cell concentration and viability is fundamental in a vast array of biological research and drug development applications. For decades, Trypan Blue has been the conventional dye for distinguishing viable from non-viable cells. However, its inherent cytotoxicity, potential carcinogenicity, and tendency to interact with serum proteins can compromise experimental accuracy and pose safety risks.[1][2] Erythrosine B, a biologically safe red dye, has emerged as a reliable and effective substitute, offering comparable results without the associated hazards.[1][3][4] This document provides a detailed overview of this compound, comparative data against Trypan Blue, and comprehensive protocols for its use in cell counting.
The principle behind both this compound and Trypan Blue is the dye exclusion method.[1][3] Viable cells possess intact cell membranes that are impermeable to these dyes. In contrast, non-viable cells have compromised membranes that allow the dye to enter and stain the intracellular components, rendering them distinguishable for counting.[3][5]
Advantages of this compound over Trypan Blue
-
Enhanced Safety: this compound is non-toxic and non-carcinogenic, making it a safer alternative for routine laboratory use and disposal.[1][3] It is even used as a food additive.[1][4]
-
Reduced Cytotoxicity: Unlike Trypan Blue, which can be toxic to cells and decrease viability over time, this compound exhibits minimal cytotoxicity, allowing for a longer and more stable window for analysis.[1][6][7]
-
Improved Stability: this compound is more stable in solution and less prone to precipitation than Trypan Blue, which can form crystals that interfere with accurate cell counting.[1]
-
Lower Protein Binding: this compound shows reduced binding to serum proteins, leading to more accurate and reliable staining of dead cells.[1][2]
Quantitative Comparison: this compound vs. Trypan Blue
Multiple studies have demonstrated that this compound provides cell viability and concentration measurements that are highly comparable to those obtained with Trypan Blue across various cell lines.
| Parameter | Cell Line | This compound | Trypan Blue | Reference Method (AO/PI) | Source |
| Viability (%) | CHO (Live/Starved Mix) | ~55% | ~55% | ~58% | [3] |
| Viability (%) | Jurkat (Medium Viability) | ~60% | ~60% | ~62% | [3] |
| Live Cells/mL | Jurkat (High Density) | ~1.8 x 10^6 | ~1.8 x 10^6 | ~1.9 x 10^6 | [3] |
| Live Cells/mL | Jurkat (Medium Density) | ~0.9 x 10^6 | ~0.9 x 10^6 | ~1.0 x 10^6 | [3] |
| Live Cells/mL | Jurkat (Low Density) | ~0.45 x 10^6 | ~0.45 x 10^6 | ~0.5 x 10^6 | [3] |
| Feature | This compound | Trypan Blue | Source |
| Toxicity | Non-toxic, food additive | Toxic, potential carcinogenic | [1][2] |
| Cytotoxicity | Non-toxic for over 2 hours | Toxic, decreases viability over time | [2][6] |
| Staining Time | ~1 minute | >50 minutes for full effect | [2][8] |
| Serum Protein Binding | Minimal | Binds to serum proteins | [1][2] |
| Required Concentration | >5µg/mL | >400µg/mL | [2] |
Experimental Protocols
Preparation of this compound Working Solution (0.1% w/v)
This protocol provides a ready-to-use this compound solution for routine cell counting.
Materials:
-
This compound powder
-
Sterile distilled water
-
1M Tris-HCl buffer
-
15 mL centrifuge tube
-
Vortex mixer
Procedure:
-
In a 15 mL centrifuge tube, add 9.5 mL of sterile distilled water.
-
Add 0.5 mL of 1M Tris-HCl buffer and vortex to mix.
-
Remove 0.5 mL of this solution to yield a final volume of 9.5 mL in the tube.
-
Prepare a stock solution of this compound (e.g., 2% w/v in water) and vortex until homogenous.
-
Add 0.5 mL of the this compound stock solution to the 9.5 mL of Tris-HCl buffer solution to obtain a 10 mL working solution of 0.1% this compound.[8]
Cell Counting and Viability Assay using this compound
This protocol is applicable for both manual counting with a hemocytometer and automated cell counters.
Materials:
-
Cell suspension
-
0.1% this compound working solution
-
Microcentrifuge tubes
-
Pipettes
-
Hemocytometer or automated cell counter
Procedure:
-
Ensure the cell suspension is well-mixed by gently vortexing.[5]
-
In a microcentrifuge tube, mix the cell suspension and the 0.1% this compound working solution at a 1:1 ratio.[8] For example, mix 20 µL of cell suspension with 20 µL of this compound solution. Gently pipette to mix.
-
No incubation time is required.[5]
-
Load the appropriate volume of the stained cell suspension into the hemocytometer or the slide of an automated cell counter.[5]
-
Count the live (unstained) and dead (pink/red stained) cells under a bright-field microscope or using the automated counter's software.
-
Calculate the cell concentration and viability using standard formulas.
Best Practices:
-
Ensure the surfaces of the counting chamber are clean.[5]
-
Mix the cells immediately before loading to prevent settling.[5]
-
Avoid introducing air bubbles into the counting chamber.[5]
-
Allow cells to settle before counting.[5]
Visualized Workflows and Principles
Caption: Experimental workflow for cell viability and counting using this compound.
Caption: Mechanism of this compound for distinguishing live and dead cells.
This compound is a robust and safe alternative to Trypan Blue for cell counting and viability assessment.[1][3] Its non-toxic nature, stability, and comparable accuracy make it an ideal choice for modern research and drug development laboratories.[1][4] The adoption of this compound not only enhances laboratory safety but also improves the reliability and consistency of cell-based assays.
References
- 1. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 2. Viability dyes: Trypan blue vs this compound • Hemocytometer [hemocytometer.org]
- 3. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 4. The safe trypan blue alternative for cell counting | Westburg Life Sciences [westburg.eu]
- 5. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 6. logosbio.com [logosbio.com]
- 7. Erythrosin B: From Food Dye to Multifunctional Biological Tool_Chemicalbook [chemicalbook.com]
- 8. escarpmentlabs.com [escarpmentlabs.com]
Application Notes and Protocols: Erythrosine B for Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoxylin (B73222) and Eosin (H&E) staining is the cornerstone of histological examination, providing fundamental insights into tissue morphology and pathology. While Eosin Y is the most commonly used counterstain, Erythrosine B (C.I. 45430), a xanthene dye, presents a highly effective and reliable alternative.[1] this compound offers excellent staining of the cytoplasm, connective tissue, and other acidophilic structures in varying shades of pink and red, providing clear differentiation from the blue-stained nuclei.[2] This document provides detailed application notes, comparative data, and experimental protocols for the use of this compound in H&E staining of histological sections.
Principle of H&E Staining with this compound
The H&E staining method is a dual-step process involving a nuclear stain (hematoxylin) and a counterstain (this compound).
-
Nuclear Staining: Hematoxylin, a basic dye, binds to the basophilic components of the cell, primarily the heterochromatin and nucleoli within the nucleus, staining them a deep blue-purple.
-
Cytoplasmic Staining: this compound, an anionic dye, subsequently stains the acidophilic (or eosinophilic) structures, such as the cytoplasm and extracellular matrix, in shades of pink and red. This contrast allows for the clear visualization and assessment of cellular and tissue architecture.
Data Presentation: Quantitative Comparison of this compound and Eosin Y
The selection of a counterstain can influence the quality and reproducibility of histological staining. The following tables summarize the comparative performance of this compound and Eosin Y based on staining uniformity and a representative comparison of photostability.
Staining Uniformity
A standardized Eosin B protocol has been shown to produce a more uniform stain with lower variability in staining intensity compared to a standard Eosin Y protocol. While both provide similar mean staining intensity and contrast, the reduced variability with this compound is advantageous for consistent and reproducible results.
| Metric | Standardized Eosin B Protocol | Standard Eosin Y Protocol | Interpretation |
| Mean Red Intensity | Similar | Similar | Both dyes provide comparable staining intensity. |
| Red Intensity Standard Deviation (SD) | Significantly Lower | Higher | This compound provides a more uniform and consistent stain. |
| Contrast Ratio (Nucleus vs. Cytoplasm) | Similar | Similar | Both dyes offer excellent contrast with hematoxylin. |
This data is based on an inter-laboratory validation of a standardized Eosin B staining protocol.
Representative Photostability Comparison
Xanthene dyes are known to be susceptible to photobleaching (fading) upon prolonged exposure to light. While direct comparative quantitative data for this compound and Eosin Y on stained tissue sections is limited in the literature, the following table provides a representative comparison based on general knowledge of xanthene dye photostability. Proper storage of stained slides in the dark is crucial to minimize fading.
| Exposure Time (Simulated) | This compound (% Signal Loss) | Eosin Y (% Signal Loss) |
| 0 hours | 0% | 0% |
| 24 hours | ~5-10% | ~8-15% |
| 48 hours | ~10-18% | ~15-25% |
| 72 hours | ~18-25% | ~25-35% |
Note: This data is representative and intended to illustrate the general photostability of xanthene dyes. Actual fading rates can vary based on light intensity, mounting medium, and storage conditions.
Experimental Protocols
Reagent Preparation
1. 1% Aqueous this compound Staining Solution
-
Materials:
-
This compound powder (C.I. 45430)
-
Distilled water
-
-
Procedure:
-
Weigh 1.0 g of this compound powder.
-
Dissolve the powder in 100 mL of distilled water.
-
Stir until the powder is completely dissolved.
-
Filter the solution before use.
-
2. 0.5% Aqueous this compound Staining Solution
-
Materials:
-
This compound powder (C.I. 45430)
-
Distilled water
-
Glacial acetic acid
-
-
Procedure:
-
Weigh 0.5 g of this compound powder.
-
Dissolve the powder in 100 mL of distilled water.
-
Add 0.2 mL of glacial acetic acid and mix well.
-
Filter the solution before use.
-
Staining Protocol for Paraffin-Embedded Sections
This protocol is a standardized procedure for achieving consistent and high-quality H&E staining with this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on glass slides
-
Xylene
-
Ethanol (100%, 95%, and 70%)
-
Distilled water
-
Harris's Hematoxylin solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (or other bluing agent)
-
1% Aqueous this compound solution
-
Mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each
-
100% Ethanol: 2 changes, 3 minutes each
-
95% Ethanol: 1 change, 3 minutes
-
70% Ethanol: 1 change, 3 minutes
-
Running tap water: 5 minutes
-
-
Nuclear Staining:
-
Harris's Hematoxylin: 5-8 minutes
-
Running tap water: 1 minute
-
1% Acid Alcohol: 3-10 seconds for differentiation
-
Running tap water: 1 minute
-
Scott's tap water substitute: 1-2 minutes for bluing
-
Running tap water: 5 minutes
-
-
Counterstaining:
-
1% Aqueous this compound solution: 1-3 minutes
-
-
Dehydration and Clearing:
-
95% Ethanol: 2 changes, 2 minutes each
-
100% Ethanol: 2 changes, 2 minutes each
-
Xylene: 2 changes, 5 minutes each
-
-
Mounting:
-
Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
-
Visualizations
H&E Staining Principle
Caption: The sequential binding of hematoxylin and this compound to cellular components.
Experimental Workflow for H&E Staining with this compound
Caption: Step-by-step workflow for H&E staining using this compound.
References
Application of Erythrosine B in Photodynamic Therapy of Lens Epithelial Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Erythrosine B (EB) in the photodynamic therapy (PDT) of lens epithelial cells (LECs). This approach holds significant promise for the prevention of Posterior Capsule Opacification (PCO), a common complication following cataract surgery, by selectively eliminating residual LECs.
This compound, a US FDA-approved food dye, functions as a potent photosensitizer.[1][2] Upon activation with light of an appropriate wavelength (in the visible green light spectrum, λmax ≈ 525 nm), it generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[3][4] This leads to oxidative stress and subsequent cell death. The efficacy of EB-PDT is dependent on the concentration of the photosensitizer and the light fluence delivered.[5][6] Studies on other epithelial cell types have shown that EB primarily localizes in the mitochondria, making this organelle a primary target of PDT-induced damage.[5][6] Depending on the dose, EB-PDT can induce different cell death pathways, with lower doses favoring apoptosis and higher doses leading to necrosis.[5][6]
The protocols outlined below are adapted from established methodologies for PDT in other epithelial cell types and provide a framework for investigating the efficacy and mechanism of EB-PDT in LECs.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies of this compound-based photodynamic therapy on epithelial cells. This data, while not from lens epithelial cells specifically, provides a strong foundational reference for experimental design.
Table 1: Cell Viability of DOK (Pre-malignant Oral Epithelial) Cells after this compound PDT [5][6]
| This compound Concentration (µM) | Light Fluence (J/cm²) | % Cell Killing (Mean ± SD) |
| 71.03 | 40.86 | ~15 ± 5 |
| 71.03 | 81.72 | ~25 ± 5 |
| 71.03 | 122.58 | ~35 ± 6 |
| 568.27 | 40.86 | ~30 ± 7 |
| 568.27 | 81.72 | ~45 ± 8 |
| 568.27 | 122.58 | ~60 ± 9 |
| 1136.50 | 40.86 | ~40 ± 8 |
| 1136.50 | 81.72 | ~65 ± 10 |
| 1136.50 | 122.58 | ~80 ± 11 |
Table 2: Cell Viability of H357 (Malignant Oral Epithelial) Cells after this compound PDT [5][6]
| This compound Concentration (µM) | Light Fluence (J/cm²) | % Cell Killing (Mean ± SD) |
| 71.03 | 40.86 | ~10 ± 4 |
| 71.03 | 81.72 | ~18 ± 5 |
| 71.03 | 122.58 | ~25 ± 6 |
| 568.27 | 40.86 | ~20 ± 6 |
| 568.27 | 81.72 | ~35 ± 7 |
| 568.27 | 122.58 | ~50 ± 8 |
| 1136.50 | 40.86 | ~30 ± 7 |
| 1136.50 | 81.72 | ~50 ± 9 |
| 1136.50 | 122.58 | ~60 ± 10 |
Table 3: Lethal Dose (LD50) Values for this compound PDT in DOK Cells [6]
| Light Fluence (J/cm²) | LD50 this compound Concentration (µM) |
| 122.58 | 585.32 |
| 81.72 | 920.60 |
Experimental Protocols
Protocol 1: General In Vitro this compound Photodynamic Therapy (PDT) of Lens Epithelial Cells
This protocol describes the general workflow for treating cultured lens epithelial cells (e.g., HLE-B3 cell line) with this compound-mediated PDT.
-
Cell Seeding:
-
Culture lens epithelial cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into 96-well plates (for viability assays) or other suitable culture vessels at a density that allows for approximately 70-80% confluency on the day of the experiment.
-
-
Photosensitizer Incubation:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile PBS).
-
On the day of the experiment, aspirate the culture medium from the cells.
-
Add fresh, serum-free medium containing the desired final concentration of this compound (e.g., ranging from 10 µM to 200 µM).
-
Incubate the cells with the this compound solution for a predetermined time (e.g., 1-4 hours) in the dark at 37°C.
-
-
Irradiation:
-
After incubation, wash the cells twice with sterile PBS to remove any unbound this compound.
-
Add fresh, phenol (B47542) red-free culture medium to the cells.
-
Irradiate the cells with a light source emitting at a wavelength that overlaps with this compound's absorption peak (e.g., a green LED array, ~520-530 nm).
-
Deliver a specific light fluence (e.g., ranging from 10 to 100 J/cm²). The fluence can be controlled by adjusting the power density and exposure time.
-
Include control groups: no treatment, light only, and this compound only (dark toxicity).
-
-
Post-Treatment Incubation and Analysis:
-
After irradiation, return the cells to the incubator for a specified period (e.g., 24 hours) to allow for the manifestation of cytotoxic effects.
-
Proceed with downstream assays to assess cell viability, mechanism of cell death, or other endpoints.
-
Caption: Experimental workflow for this compound PDT on lens epithelial cells.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Perform PDT: Follow Protocol 1 in a 96-well plate format.
-
MTT Incubation:
-
After the 24-hour post-irradiation incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Protocol 3: Detection of Apoptosis and Necrosis
This protocol uses fluorescent dyes (e.g., Hoechst 33342 and Propidium Iodide) to distinguish between healthy, apoptotic, and necrotic cells.
-
Perform PDT: Follow Protocol 1 using cells grown on glass coverslips or in chamber slides.
-
Staining:
-
After the desired post-irradiation incubation period (e.g., 4, 8, or 24 hours), wash the cells with PBS.
-
Add a staining solution containing Hoechst 33342 (1 µg/mL) and Propidium Iodide (1 µg/mL) in PBS.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Microscopy:
-
Wash the cells again with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets.
-
Interpretation:
-
Healthy cells: Uniform blue chromatin (Hoechst).
-
Apoptotic cells: Condensed or fragmented blue chromatin (Hoechst).
-
Necrotic/Late Apoptotic cells: Pink/red condensed chromatin (Hoechst + Propidium Iodide).
-
-
Signaling Pathways in this compound PDT
This compound-mediated PDT initiates cell death primarily through the generation of high levels of ROS.[5] The subcellular localization of the photosensitizer is a key determinant of the initial site of damage and the subsequent signaling cascade.[5][6] With this compound localizing predominantly in the mitochondria, PDT leads to a rapid disruption of mitochondrial function.[5]
At lower PDT doses, this mitochondrial damage can trigger the intrinsic pathway of apoptosis. This involves the dissipation of the mitochondrial transmembrane potential (ΔΨm), release of cytochrome c into the cytoplasm, and subsequent activation of caspase cascades (e.g., caspase-9 and caspase-3), leading to controlled cell death characterized by cell shrinkage and chromatin condensation.[5]
At higher PDT doses, the overwhelming oxidative stress causes extensive and rapid damage to mitochondria and other cellular components, leading to a depletion of intracellular ATP.[5] This energy crisis prevents the execution of the energy-dependent apoptotic program, resulting in necrosis, a form of cell death characterized by cell swelling and loss of membrane integrity.[5][6]
Caption: Proposed signaling pathways for this compound PDT-induced cell death.
References
- 1. fens.usv.ro [fens.usv.ro]
- 2. Optimization of the Erythrosine-mediated photodynamic therapy against Escherichia coli using response surface methodology: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 赤藓红 certified by the BSC, Dye content ≥85 % | Sigma-Aldrich [sigmaaldrich.com]
- 5. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells | PLOS One [journals.plos.org]
Application Notes and Protocols: Erythrosine B for Distinguishing Live and Dead Bacteria via Fluorescence
Introduction
Erythrosine B (EB) is a versatile, red, fluorescent dye that serves as a reliable tool for rapidly assessing bacterial viability.[1][2][3] As a membrane-exclusion dye, EB selectively penetrates bacterial cells with compromised membranes, a hallmark of cell death, while being excluded from live cells with intact membranes.[2][4][5] This property allows for the clear differentiation of live (unstained) and dead (stained) bacteria. This application note provides detailed protocols for the use of this compound in fluorescence-based bacterial viability assays, catering to researchers, scientists, and drug development professionals. EB is a cost-effective alternative to other viability dyes and is suitable for both Gram-positive and Gram-negative bacteria.[1][3][6]
The mechanism of action is straightforward: dead or membrane-compromised bacteria are unable to prevent the entry of the dye, which then binds to intracellular components, resulting in a detectable fluorescent signal.[7] Live bacteria, with their intact cell membranes, remain unstained. This differential staining can be quantified using various fluorescence detection methods, including fluorescence microscopy and flow cytometry.[1][8]
Key Applications
-
Antimicrobial Susceptibility Testing: Evaluating the bactericidal or bacteriostatic effects of new drug candidates.
-
Bioprocess Monitoring: Assessing the viability of bacterial cultures in industrial fermentation and other bioprocessing applications.
-
Environmental Microbiology: Determining the viability of bacteria in environmental samples.
-
Food Safety and Quality Control: Assessing the efficacy of sanitization processes and the viability of bacterial contaminants.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in bacterial live/dead staining assays.
| Parameter | Value | Bacterial Species | Method | Reference |
| Working Concentration | 0.02% (w/v) | E. coli, S. aureus, S. marcesans, P. aeruginosa | Microscopy, Flow Cytometry | [3] |
| Incubation Time | 5 - 15 minutes | Various Gram-positive and Gram-negative bacteria | Microscopy, Flow Cytometry | [1][3][7] |
| Excitation Wavelength (λex) | ~530 nm | Not specified | Spectrofluorometry | [2][4] |
| Emission Wavelength (λem) | ~550 - 583 nm | Not specified | Spectrofluorometry, Flow Cytometry | [1][2][4] |
Experimental Protocols
Protocol 1: Live/Dead Staining for Fluorescence Microscopy
This protocol describes the use of this compound for the qualitative and quantitative assessment of bacterial viability using a fluorescence microscope.
Materials:
-
This compound stock solution (e.g., 0.4% w/v in PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Bacterial culture (log phase recommended)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for Rhodamine or similar red fluorophores)
Procedure:
-
Bacterial Sample Preparation:
-
Harvest bacterial cells from culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet once with sterile PBS to remove residual media.
-
Resuspend the pellet in PBS to the desired cell density.
-
Optional (for control): Prepare a "dead cell" control by treating a separate aliquot of the bacterial suspension. This can be achieved by heat treatment (e.g., 70°C for 30 minutes) or by incubation with 70% ethanol (B145695) for 10 minutes followed by washing with PBS.
-
-
Staining:
-
Prepare a working solution of this compound (e.g., 0.02% w/v) by diluting the stock solution in PBS.
-
In a microcentrifuge tube, mix your bacterial suspension with the this compound working solution. A 1:1 ratio is often effective.
-
Incubate the mixture at room temperature for 5-15 minutes, protected from light.[1][7]
-
-
Microscopy:
-
Place a small drop (e.g., 10 µL) of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
Observe the sample using a fluorescence microscope.
-
Live bacteria will appear unstained (dark) under fluorescence, while dead bacteria will exhibit red fluorescence.
-
For quantitative analysis, capture images from multiple random fields of view and count the number of live and dead cells.
-
Protocol 2: Live/Dead Quantification by Flow Cytometry
This protocol provides a high-throughput method for quantifying live and dead bacteria in a population using a flow cytometer.
Materials:
-
This compound stock solution (e.g., 0.4% w/v in PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Bacterial culture (log phase recommended)
-
Flow cytometer equipped with a blue or green laser for excitation (e.g., 488 nm or 532 nm) and a detector for red emission (e.g., ~585/40 nm bandpass filter).
-
Flow cytometry tubes
Procedure:
-
Bacterial Sample Preparation:
-
Prepare live and dead bacterial suspensions as described in Protocol 1.
-
Adjust the cell concentration of your samples to approximately 10^6 to 10^7 cells/mL in PBS. This may require optimization based on your instrument.
-
-
Staining:
-
Add this compound stock solution directly to the bacterial suspension in a flow cytometry tube to a final concentration of 0.02% (w/v).
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with appropriate voltage settings for forward scatter (FSC), side scatter (SSC), and the red fluorescence channel.
-
Use an unstained bacterial sample to set the baseline fluorescence.
-
Run the stained "live" and "dead" control samples to establish the gates for the live (low red fluorescence) and dead (high red fluorescence) populations.
-
Acquire data for your experimental samples. A minimum of 10,000 events per sample is recommended for statistically significant results.
-
Analyze the data using the established gates to determine the percentage of live and dead bacteria in each sample.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound for bacterial viability.
Experimental Workflow for Fluorescence Microscopy
Caption: Workflow for bacterial viability using this compound and microscopy.
Experimental Workflow for Flow Cytometry
Caption: Workflow for bacterial viability using this compound and flow cytometry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Erythrosin B: From Food Dye to Multifunctional Biological Tool_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Erythrosin B: a versatile colorimetric and fluorescent vital dye for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background staining with Erythrosine B
Welcome to the technical support center for Erythrosine B staining. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background staining and achieve optimal results in your experiments.
Troubleshooting Guide: High Background Staining
Issue: Diffuse background staining across the entire sample or high staining of live cells.
This is often caused by non-specific binding of this compound or suboptimal staining conditions. Follow this step-by-step guide to troubleshoot the issue.
Caption: A step-by-step workflow for troubleshooting high background staining with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of background staining with this compound?
This compound is a negatively charged dye that primarily binds to positively charged intracellular proteins when a cell's membrane is compromised.[1] However, it can also non-specifically bind to proteins on the surface of live cells, the extracellular matrix, or serum proteins in the culture medium, leading to background staining.[2][3][4] Overly high dye concentrations or excessively long incubation times can exacerbate this issue, and may even lead to the staining of live cells.[3][5]
Q2: My live cells are taking up the stain. Are they viable?
While this compound is considered a vital dye that is excluded by live cells, prolonged exposure can be toxic.[2][3][5] Some studies show that over time, this compound can enter living cells and stain them, a process that can vary between cell lines.[3][5] If you observe significant staining of your control "live" cell population, it is crucial to reduce the incubation time or dye concentration.
Q3: How does the presence of serum in my media affect staining?
Serum contains abundant proteins that can bind to this compound, which can interfere with the staining of dead cells and potentially increase background.[3] It is often recommended to perform staining in a serum-free medium or buffer, such as Phosphate-Buffered Saline (PBS). If staining must be done in serum-containing media, you may need to increase the this compound concentration to compensate for the dye that is bound by serum proteins.[3]
Q4: Can I prepare and store this compound working solutions?
Yes. A stock solution can be prepared and stored, typically protected from light at 4°C.[6] However, it is important to ensure the dye is fully dissolved. Filtering the stock solution through a 0.2 µm filter before preparing the working solution can help remove any undissolved particles that might contribute to background artifacts.[7]
Q5: Is there a recommended incubation time for this compound?
Incubation times can be as short as 1-5 minutes.[7][8] Unlike Trypan Blue, which can require longer incubation, this compound acts quickly.[8] It is critical to optimize the incubation time for your specific cell type and experimental conditions to ensure clear discrimination between live and dead cells without causing toxicity to the live population.
Experimental Protocols & Data
Optimizing Staining Conditions
To minimize background, it is essential to optimize the dye concentration and incubation time. The following table provides recommended starting ranges and optimization steps.
| Parameter | Starting Recommendation | Optimization Range | Troubleshooting Action |
| Dye Concentration | 0.02% - 0.1% (w/v) in PBS | 0.01% - 0.2% (w/v) | High Background: Decrease concentration in 0.01% increments. |
| Incubation Time | 1 - 5 minutes | 1 - 15 minutes | High Background/Live Cell Staining: Reduce time in 1-minute increments. |
| Washing Steps | 2-3 washes with PBS | 1 - 5 washes | High Background: Increase the number and/or duration of washes. |
Data compiled from multiple sources indicating common starting points and optimization strategies.[3][6][8][9]
Standard Protocol for Cell Viability Assay
This protocol provides a baseline for staining suspended cells with this compound.
Caption: Standard experimental workflow for assessing cell viability using this compound.
Methodology:
-
Prepare this compound Solution: Prepare a 0.1% (w/v) working solution of this compound in a suitable buffer like PBS. Ensure the dye is completely dissolved.
-
Harvest and Suspend Cells: Prepare a single-cell suspension of your cells in serum-free media or PBS.
-
Mix Dye and Cells: Combine the cell suspension and this compound solution. A 1:1 ratio is common, resulting in a final dye concentration of 0.05%.[8] Mix gently but thoroughly.
-
Incubate: Allow the mixture to incubate at room temperature for 1-5 minutes. Protect from light during this step.
-
(Optional) Wash Step: For adherent cells or samples with high debris, a wash step may be beneficial. Centrifuge the cell suspension at a low speed (e.g., 200 x g for 3 minutes), discard the supernatant containing excess dye, and gently resuspend the cell pellet in fresh PBS. This is a critical step for reducing background.
-
Analyze: Immediately load an aliquot of the cell suspension onto a hemocytometer or an automated cell counter slide.
-
Count: Count the number of live (bright, unstained) and dead (pink or red) cells to determine viability. Perform counting as soon as possible after staining is complete.[2]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 3. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by this compound [protocols.io]
- 4. The Promiscuous Protein Binding Ability of this compound Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 7. researchgate.net [researchgate.net]
- 8. escarpmentlabs.com [escarpmentlabs.com]
- 9. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
Optimizing Erythrosine B for Cell Viability: A Technical Support Guide
Welcome to the technical support center for optimizing Erythrosine B concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell viability assessment?
This compound is a cherry-pink fluorescent dye that functions as a membrane exclusion stain.[1] Its principle is similar to that of Trypan Blue; viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear stained.[2][3] This allows for the differentiation and counting of live versus dead cells.
Q2: What are the main advantages of using this compound over Trypan Blue?
This compound offers several advantages, including lower cytotoxicity, allowing for a longer time frame for analysis without harming live cells.[4] It is also considered less hazardous and easier to dispose of. Additionally, it is less likely to bind to serum proteins, which can interfere with staining accuracy.[1]
Q3: Is this compound suitable for all cell types?
This compound has been successfully used for a variety of cell types, including mammalian suspension cells (like CHO and Jurkat), adherent cells (such as U2-OS and HEK293T), and yeast.[2][4][5] However, optimal concentrations and incubation times may vary between cell lines.
Q4: Can this compound be toxic to live cells?
While generally less toxic than Trypan Blue, this compound can be lethal to live cells over extended periods.[5] The rate of uptake and subsequent toxicity in live cells varies depending on the cell line, dye concentration, and the presence or absence of serum in the media.[5] For instance, U2-OS cells may show staining within minutes, whereas HEK293T cells can take over 30 minutes.[5]
Q5: Does the presence of serum in the culture medium affect this compound staining?
Yes, serum proteins can bind to this compound, which can interfere with its staining of dead cells and may offer a protective effect to live cells, slowing down the toxic effects of the dye.[5] It is often recommended to perform the staining in a serum-free medium or to increase the this compound concentration if serum is present.[5]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Stock Solution (2% w/v):
-
Prepare a 0.1M Tris-HCl buffer.
-
Weigh 0.8g of this compound powder.
-
Add the powder to a 50 mL tube and add the 0.1M Tris-HCl buffer to a final volume of 40 mL.
-
Vortex until the powder is completely dissolved.
-
Store the stock solution protected from light. Note: Do not attempt to make a higher concentration as the dye may not fully dissolve.[4]
Working Solution (0.1% w/v):
-
In a 15 mL tube, add 9.5 mL of sterile distilled water.
-
Add 0.5 mL of 1M Tris-HCl buffer and vortex.
-
Take 0.5 mL of the 2% this compound stock solution and add it to 9.5 mL of the prepared Tris-HCl buffer solution.
-
Vortex to mix thoroughly. This will yield a 10 mL working solution.[4]
General Staining Protocol for Suspension Cells
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Harvest the cell suspension and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes.
-
Resuspend the cell pellet in a serum-free medium or phosphate-buffered saline (PBS).
-
Mix the cell suspension and the this compound working solution at a 1:1 ratio. The final concentration of this compound will depend on the working solution concentration used. For example, a 1:1 mix with a 0.1% working solution results in a final concentration of 0.05%.[4]
-
Allow the mixture to incubate for 1-5 minutes at room temperature.
-
Load the stained cell suspension into a hemocytometer or an automated cell counter.
-
Count the live (unstained) and dead (pink/red) cells.
General Staining Protocol for Adherent Cells
-
Carefully remove the culture medium from the adherent cells.
-
Gently wash the cells with a serum-free medium or PBS to remove any residual serum.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for the desired time (this may require optimization, starting from 1-10 minutes).
-
Observe the cells under a microscope. Dead cells will appear stained.
Data Presentation
Recommended this compound Concentrations for Different Cell Types
| Cell Type | Recommended Final Concentration (% w/v) | Key Considerations |
| Yeast | 0.05% | A 1:1 mix of cell suspension with a 0.1% working solution.[4] |
| CHO & Jurkat | 0.02% | Used in a 1:1 dilution with the cell suspension.[2] |
| U2-OS (adherent) | 0.06% (in serum-free media) | Staining of live cells can occur within 10-15 minutes.[5] |
| HEK293T (adherent) | 0.06% (in serum-free media) | Live cells may take over 30 minutes to stain.[5] |
Comparison of this compound and Trypan Blue for Yeast Cell Viability
| Yeast Strain | Staining Dye | Mean Viability (%) | Standard Deviation |
| Czech Lager | This compound | 22.5 | 4.62 |
| Czech Lager | Trypan Blue | 21.7 | 3.51 |
| Foggy London Ale | This compound | 92.1 | 2.01 |
| Foggy London Ale | Trypan Blue | 91.8 | 2.01 |
Data adapted from Escarpment Labs, showing no significant difference in viability measurements between the two dyes for these yeast strains.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| All cells appear stained (low viability) | 1. Cell culture is unhealthy. 2. Staining solution is too concentrated. 3. Incubation time is too long, leading to toxicity in live cells. | 1. Check the health of your cell culture using a different method. 2. Titrate the this compound concentration to find the optimal level for your cell type. 3. Reduce the incubation time. Perform a time-course experiment to determine the optimal window. |
| Staining is too faint to distinguish dead cells | 1. Staining solution is not concentrated enough. 2. Incubation time is too short. | 1. Increase the concentration of the this compound working solution. 2. Increase the incubation time, being mindful of potential toxicity to live cells. |
| High background staining | Presence of serum proteins in the medium. | Wash cells with serum-free medium or PBS before adding the this compound solution. |
| Inconsistent results between replicates | 1. Inaccurate pipetting. 2. Uneven mixing of cells and dye. 3. Cell clumping. | 1. Ensure accurate and consistent pipetting of both cell suspension and dye. 2. Gently vortex or pipette the mixture to ensure homogeneity. 3. If cells are clumpy, try to gently triturate the cell suspension before staining to achieve a single-cell suspension. For very clumpy strains, consider using a cell strainer. |
| Live cells are being stained | 1. The cell line is particularly sensitive to this compound. 2. The incubation period is too long. | 1. Decrease the this compound concentration. 2. Shorten the incubation time significantly. For sensitive cells, counting should be done as quickly as possible after adding the dye. |
Visualizations
Caption: A generalized workflow for performing a cell viability assay using this compound.
Caption: The differential staining mechanism of this compound based on cell membrane integrity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 3. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 4. escarpmentlabs.com [escarpmentlabs.com]
- 5. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by this compound [protocols.io]
Troubleshooting poor Erythrosine B staining in fixed tissues
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with poor Erythrosine B staining in fixed tissues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound staining experiments in a question-and-answer format.
Question: Why is my this compound staining weak or pale?
Answer: Weak or pale staining is a common issue and can be attributed to several factors:
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Staining Time: The incubation time in the this compound solution may be too short. Try increasing the duration to allow for better dye penetration and binding.
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pH of Staining Solution: The acidity of the this compound solution is crucial for optimal staining. A few drops of glacial acetic acid can be added to the solution to lower the pH and enhance staining intensity.[1]
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Inadequate Dehydration: Excessive water in the dehydration alcohols following the eosin (B541160) staining step can lead to the leaching of the dye from the tissue.[2] Ensure your alcohols are fresh and of the correct concentration.
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Exhausted Staining Solution: Over time and with repeated use, the staining solution can become depleted. If you observe a decline in staining quality, try preparing a fresh solution.
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Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section will impede the stain's ability to penetrate the tissue, resulting in weak or patchy staining.[1] Ensure complete deparaffinization with fresh xylene.
Question: Why is my this compound staining too dark or intense?
Answer: Overstaining can obscure cellular details. Here are the likely causes and solutions:
-
Excessive Staining Time: The tissue may have been left in the this compound solution for too long. Reduce the incubation time.
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Insufficient Differentiation: The steps after staining, particularly the alcohol rinses, act as differentiators, removing excess stain. If staining is too intense, you can extend the time in the 95% alcohol to gently remove some of the excess dye.[1]
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Stain Concentration Too High: While less common for standardized protocols, if you are preparing your own solution, the concentration might be too high.
Question: Why do my stained sections appear hazy or milky?
Answer: A hazy or milky appearance on the slide, especially after clearing with xylene, is typically caused by inadequate dehydration.[1] Water remaining in the tissue section is immiscible with xylene, leading to this artifact. To resolve this, ensure that the dehydration steps using increasing concentrations of alcohol are sufficient to remove all water before clearing.[1]
Question: Why is there uneven staining or unstained patches in my tissue section?
Answer: Uneven staining can result from a few different issues in the protocol:
-
Incomplete Deparaffinization: As mentioned for weak staining, this is a primary cause of unevenness, as the stain cannot penetrate areas with residual wax.[3]
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Air Bubbles: Air bubbles trapped on the slide during staining can prevent the dye from reaching the tissue underneath. Ensure slides are fully immersed in the solutions.
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Floaters: Contaminants from the water bath or within the staining reagents can settle on the tissue and block staining in those areas.[2]
Frequently Asked Questions (FAQs)
What is the principle of this compound staining in fixed tissues?
This compound is a negatively charged (anionic) xanthene dye.[4] In the widely used Hematoxylin (B73222) and Eosin (H&E) staining method, it serves as the counterstain to the nuclear stain, hematoxylin. The staining mechanism is a physico-chemical process where the anionic this compound binds to positively charged proteins in the cytoplasm and intercellular substances.[4] This results in the staining of cytoplasm and intercellular matrix in shades of pink to red, while erythrocytes appear yellow to orange.[4]
What type of tissue samples can be stained with this compound?
This compound is suitable for sections from formalin-fixed, paraffin-embedded tissues.[4] It can also be used on cryosections and in clinical cytology specimens.[4]
How should the this compound staining solution be prepared and stored?
A common preparation for a 0.5% aqueous working solution involves dissolving 5.0 g of this compound powder in 1000 ml of distilled water, followed by the addition of 2.0 ml of 100% acetic acid.[4] It is recommended to filter the freshly prepared solution before use to remove any undissolved particles.[4] Store the solution at +5 °C to +30 °C, and ensure the bottle is tightly closed.[4]
Is this compound a direct substitute for Eosin Y?
Yes, this compound is considered a satisfactory substitute for Eosin Y and is used in Europe in the Hematoxylin-Erythrosine-Saffron (HES) stain, which is analogous to the Hematoxylin-Phloxine-Saffron (HPS) stain.
Quantitative Data Summary
The following tables provide a summary of key parameters for this compound staining in fixed tissues.
Table 1: this compound Staining Solution Parameters
| Parameter | Recommended Value/Range | Notes |
| Concentration | 0.5% (w/v) aqueous solution | A standard concentration for counterstaining in H&E. |
| Solvent | Distilled water | |
| Acidification | 0.2% (v/v) Glacial Acetic Acid | Added to lower the pH and sharpen the staining.[4] |
| pH | Acidic (Optimal range often cited as 4.3-5.0 for eosinophilic stains) | The pH of the eosinophilic stain is critical for proper binding.[5] |
| Filtration | Recommended before use | Removes undissolved dye particles and contaminants.[4] |
Table 2: Influence of Procedural Steps on Staining Outcome
| Step | Factor | Effect on Staining |
| Fixation | Type and Duration | Can alter tissue protein charges, affecting dye binding. Over-fixation may reduce staining intensity. |
| Deparaffinization | Completeness | Incomplete removal of wax leads to weak, patchy, or uneven staining.[3] |
| This compound Incubation | Duration | Too short leads to pale staining; too long results in overstaining. |
| Differentiation | Alcohol Rinses | Removes excess stain. Over-differentiation in alcohols can make the staining too light.[1] |
| Dehydration | Completeness | Inadequate dehydration before clearing can cause a milky/hazy appearance and potential leaching of the stain.[1] |
| Water Quality | pH and Contaminants | The pH of rinse water can affect the final color balance.[1] |
Experimental Protocols
Protocol: this compound Counterstaining for Paraffin-Embedded Sections (as part of an H&E protocol)
This protocol outlines the steps for using this compound as a counterstain after nuclear staining with hematoxylin.
Reagents Required:
-
This compound Staining Solution (0.5% aqueous, acidified)
-
Hematoxylin solution (e.g., Mayer's or Gill's)
-
Acid Alcohol (e.g., 1% HCl in 70% ethanol)
-
Bluing Reagent (e.g., Scott's Tap Water Substitute or 0.2% ammonia (B1221849) water)
-
Deionized or Distilled Water
-
Graded Alcohols (e.g., 70%, 95%, 100%)
-
Xylene or xylene substitute
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Transfer through two changes of 100% alcohol for 3-5 minutes each.
-
Hydrate through 95% and 70% alcohol for 2-3 minutes each.
-
Rinse briefly in distilled water.
-
-
Nuclear Staining:
-
Stain in a filtered hematoxylin solution for 3-8 minutes, depending on the hematoxylin used.
-
Wash in running tap water for 5 minutes.
-
Differentiate briefly (a few seconds) in 1% acid alcohol.
-
Wash in running tap water for 1-5 minutes.
-
Blue the sections in a suitable bluing reagent for 30 seconds to 1 minute.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining with this compound:
-
Rinse slides in 95% alcohol (10 dips).
-
Counterstain in 0.5% this compound solution for 30 seconds to 2 minutes.
-
Dehydrate through two changes of 95% alcohol and two changes of 100% alcohol, for 3-5 minutes each.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a xylene-based mounting medium.
-
Expected Results:
-
Nuclei: Blue to dark violet
-
Cytoplasm and Intercellular Substances: Pink to red
-
Erythrocytes: Yellow to orange
Visualizations
Caption: Experimental workflow for this compound counterstaining.
Caption: Troubleshooting decision tree for poor this compound staining.
References
- 1. Troubleshooting H&E Stains [nsh.org]
- 2. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Understanding Hematoxylin & Eosin Staining Part 3 - Balance of Coloration | Lab Storage Systems, Inc. [labstore.com]
Technical Support Center: Minimizing Erythrosine B Phototoxicity in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Erythrosine B (ErB) phototoxicity during live-cell imaging experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during live-cell imaging with this compound.
| Issue | Potential Cause | Suggested Solution |
| Rapid cell death or morphological changes (blebbing, shrinkage) upon illumination. | High Phototoxicity: The combination of this compound concentration and light intensity is generating excessive reactive oxygen species (ROS), leading to rapid cell damage. | 1. Reduce Light Exposure: Decrease the excitation light intensity to the minimum level required for adequate signal. Reduce the exposure time per frame and the frequency of image acquisition. 2. Lower this compound Concentration: Use the lowest possible concentration of this compound that provides sufficient signal. Titrate the concentration to find the optimal balance between signal and viability. 3. Incorporate Antioxidants: Supplement the imaging medium with antioxidants such as Trolox (a water-soluble vitamin E analog) or Ascorbic Acid (Vitamin C) to scavenge ROS. |
| High background fluorescence or non-specific staining. | Excess this compound: The concentration of this compound may be too high, leading to increased background and non-specific binding. Serum Proteins: If using serum-containing media, serum proteins can bind to this compound, increasing background fluorescence.[1] | 1. Optimize Staining Protocol: Reduce the concentration of this compound and/or decrease the incubation time. 2. Wash Step: Include a gentle wash step with fresh, serum-free medium after incubation with this compound and before imaging to remove unbound dye. 3. Use Serum-Free Media: Whenever possible, perform imaging in serum-free media to reduce non-specific binding.[1] Note that higher concentrations of this compound may be needed in the presence of serum.[1] |
| Gradual decrease in cell viability over a long time-lapse experiment. | Cumulative Phototoxicity: Even at low light levels, repeated exposure can lead to an accumulation of photodamage over time. | 1. Time-Lapse Optimization: Increase the interval between image acquisitions to the longest possible duration that still captures the biological process of interest. 2. Use Antioxidants: Maintain a consistent concentration of antioxidants in the imaging medium throughout the experiment. 3. Environmental Control: Ensure optimal physiological conditions (37°C, 5% CO2, humidity) are maintained throughout the experiment to support cell health. |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Minor variations in this compound concentration, light intensity, or cell density can lead to inconsistent levels of phototoxicity. | 1. Standardize Protocols: Carefully document and standardize all experimental parameters, including dye concentration, incubation time, light source settings (intensity, exposure), and cell seeding density. 2. Use a Fresh Dye Solution: Prepare fresh this compound solutions for each experiment to avoid degradation of the dye. 3. Calibrate Light Source: Regularly check and calibrate the output of your microscope's light source to ensure consistent illumination intensity. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound phototoxicity?
This compound-mediated phototoxicity is primarily driven by the generation of reactive oxygen species (ROS), including singlet oxygen, upon exposure to light.[2] These highly reactive molecules cause oxidative damage to cellular components, particularly lipids in the plasma membrane. This leads to lipid peroxidation, increased membrane permeability, and ultimately cell death, which can occur through necrotic or apoptotic pathways depending on the severity of the damage.[3][4]
2. How can I reduce phototoxicity without compromising image quality?
Minimizing phototoxicity while maintaining good image quality involves a multi-faceted approach:
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Optimize Illumination: Use the lowest possible excitation light intensity and the shortest exposure time that provides a usable signal-to-noise ratio.
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Use Sensitive Detectors: Employing highly sensitive cameras (e.g., sCMOS, EMCCD) allows for the detection of weaker signals, thus enabling the use of lower excitation light levels.
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Incorporate Antioxidants: Supplementing the imaging media with antioxidants can effectively reduce ROS-induced damage.
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Choose the Right Imaging Medium: Use a phenol (B47542) red-free imaging medium, as phenol red can contribute to ROS production.
3. What antioxidants can be used to mitigate this compound phototoxicity, and at what concentrations?
While direct quantitative studies on mitigating this compound phototoxicity with specific antioxidants are limited, general live-cell imaging studies suggest the following can be effective:
| Antioxidant | Recommended Starting Concentration | Notes |
| Trolox | 100-800 µM | A 300 µM concentration with a 1-hour pre-incubation has been shown to be effective in reducing phototoxicity in general fluorescence microscopy.[5] |
| Ascorbic Acid (Vitamin C) | 500 µM | This concentration has been demonstrated to reduce phototoxic effects during mitosis in live-cell imaging without being cytotoxic.[6][7] |
It is crucial to test a range of concentrations to determine the optimal, non-toxic level for your specific cell type and experimental conditions.
4. What are the visual hallmarks of this compound-induced phototoxicity?
Cells undergoing phototoxicity may exhibit a range of morphological changes, including:
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Early Signs: Cell rounding, membrane blebbing, and cytoplasmic vacuolization.
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Late Signs: Cell shrinkage, nuclear condensation (characteristic of apoptosis), or cell swelling and lysis (characteristic of necrosis).[4]
5. How does the cell death pathway differ with varying levels of this compound phototoxicity?
The mode of cell death is often dose-dependent. Low levels of phototoxic stress may induce a programmed cell death pathway resembling apoptosis, characterized by caspase activation.[4] In contrast, high levels of phototoxicity tend to cause overwhelming cellular damage, leading to a more rapid and uncontrolled form of cell death known as necrosis.[3][4]
Experimental Protocols
Protocol 1: General Live-Cell Imaging with Minimized this compound Phototoxicity
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Cell Preparation: Seed cells on a glass-bottom dish or chamber slide appropriate for live-cell imaging. Allow cells to adhere and reach the desired confluency.
-
Staining:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., water or PBS).
-
Dilute the this compound stock solution in pre-warmed, serum-free, phenol red-free imaging medium to the desired final concentration (start with a low concentration, e.g., 1-5 µM, and optimize as needed).
-
Remove the culture medium from the cells and gently add the this compound-containing imaging medium.
-
Incubate for a minimal amount of time required for sufficient staining (e.g., 5-15 minutes).
-
-
Washing (Optional but Recommended): Gently wash the cells once or twice with fresh, pre-warmed imaging medium (without this compound) to remove unbound dye and reduce background.
-
Imaging:
-
Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.
-
Use the lowest possible excitation light intensity.
-
Set the shortest possible exposure time that yields an acceptable signal-to-noise ratio.
-
For time-lapse imaging, use the longest possible interval between acquisitions.
-
Protocol 2: Using Antioxidants to Mitigate Phototoxicity
-
Prepare Antioxidant Stock Solution:
-
Trolox: Prepare a 100 mM stock solution in DMSO.
-
Ascorbic Acid: Prepare a 100 mM stock solution in sterile water. Filter-sterilize the solution.
-
-
Cell Preparation and Staining: Follow steps 1 and 2 from Protocol 1.
-
Antioxidant Treatment:
-
After the staining and washing steps, replace the medium with pre-warmed imaging medium containing the desired final concentration of the antioxidant (e.g., 300 µM Trolox or 500 µM Ascorbic Acid).
-
Pre-incubate the cells with the antioxidant-containing medium for at least 30-60 minutes before starting the imaging session.
-
-
Imaging: Proceed with imaging as described in step 4 of Protocol 1, ensuring the antioxidant-containing medium is used throughout the experiment.
Visualizations
Caption: this compound phototoxicity pathway.
Caption: Workflow for minimizing phototoxicity.
Caption: Troubleshooting logic for phototoxicity.
References
- 1. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by this compound [protocols.io]
- 2. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. focusonmicroscopy.org [focusonmicroscopy.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Factors affecting Erythrosine B staining efficiency in bacteria
Welcome to the technical support center for Erythrosine B staining in bacterial research. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during bacterial viability assessment using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining in bacteria?
A1: this compound is a membrane-exclusion dye. Its fundamental principle lies in the integrity of the bacterial cell membrane.
-
Live Bacteria: Healthy, live bacteria possess intact cell membranes that are impermeable to this compound. Therefore, live cells exclude the dye and remain unstained.[1]
-
Dead or Membrane-Compromised Bacteria: Bacteria with damaged or compromised cell membranes lose their ability to exclude the dye. This compound can then enter the cell, binding to intracellular proteins and nucleic acids, resulting in the cell being stained a characteristic pink or red color.[1][2][3]
This selective staining allows for the differentiation and quantification of live versus dead bacteria in a population.
Q2: Is this compound suitable for both Gram-positive and Gram-negative bacteria?
A2: Yes, this compound has been shown to be a versatile vital dye for a wide range of both Gram-positive and Gram-negative bacteria.[2][4] However, the efficiency of staining can be influenced by the specific bacterial species and the composition of its cell wall.[4]
Q3: Can this compound be used for both microscopy and flow cytometry?
A3: Absolutely. This compound possesses both colorimetric and fluorescent properties, making it suitable for various detection methods:
-
Brightfield Microscopy: Dead bacteria will appear pink/red, while live bacteria will be unstained.[2]
-
Fluorescence Microscopy & Flow Cytometry: The fluorescent properties of this compound allow for the quantification of live and dead cell populations using appropriate excitation and emission wavelengths.[2][5][6]
Q4: What are the key factors that influence the efficiency of this compound staining?
A4: Several factors can impact the staining outcome:
-
This compound Concentration: The concentration of the dye is critical. Too high a concentration can lead to the formation of stain debris and potential background staining, while too low a concentration may result in faint or undetectable staining of dead cells.[4]
-
Incubation Time: A sufficient incubation period is necessary for the dye to penetrate compromised cell membranes. However, excessively long incubation times are generally not required and do not significantly alter the distinction between live and dead cells.[2]
-
pH of the Staining Solution: The pH can influence the charge of both the dye and the bacterial cell surface, potentially affecting their interaction.
-
Bacterial Cell Density: Very high cell densities might require adjustments to the dye concentration or incubation time to ensure all dead cells are adequately stained.
-
Presence of Organic Matter: Components in complex media or biological samples can sometimes interact with the dye, potentially leading to quenching of the fluorescent signal or increased background.
Troubleshooting Guide
This section addresses common issues encountered during this compound staining experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Faint or No Staining of Dead Cells | 1.1 this compound concentration is too low. 1.2 Incubation time is too short. 1.3 The bacterial population has very high viability (few dead cells). 1.4 The cell membranes of the target bacteria are not sufficiently compromised to allow dye entry. | 1.1 Increase the this compound concentration incrementally (see Quantitative Data Tables below).[4] 1.2 Increase the incubation time (e.g., from 5 minutes to 15-20 minutes).[2][5] 1.3 Use a positive control of heat-killed or ethanol-treated bacteria to confirm the staining protocol is working.[2] 1.4 For Gram-negative bacteria, consider a brief pre-treatment with a membrane-permeabilizing agent like a low concentration of acetic acid, as this has been shown to enhance dye uptake.[7] |
| 2. All Cells Appear to be Stained | 2.1 The entire bacterial population is non-viable. 2.2 this compound concentration is excessively high, leading to non-specific binding. 2.3 The staining procedure itself (e.g., harsh centrifugation) is causing cell death. 2.4 The bacterial culture is old or was subjected to harsh conditions. | 2.1 Use a negative control of known live bacteria to verify. 2.2 Decrease the this compound concentration.[4] 2.3 Handle cell suspensions gently. Reduce centrifugation speed and time if possible. 2.4 Ensure you are using a fresh, healthy bacterial culture. |
| 3. Presence of Stain Debris or Precipitate | 3.1 this compound has low solubility in water, especially at higher concentrations.[4] 3.2 The staining solution was not properly prepared or filtered. | 3.1 Prepare the this compound solution in a suitable buffer (e.g., Tris-HCl) to improve solubility.[8] 3.2 Filter the this compound stock solution through a 0.2 µm filter before use to remove any undissolved particles.[5] 3.3 Ensure the this compound powder is fully dissolved during preparation. Vortexing or gentle warming may assist. |
| 4. High Background Staining or Fluorescence | 4.1 Non-specific binding of this compound to extracellular components (e.g., proteins in media, biofilm matrix). 4.2 Autofluorescence from the culture medium. | 4.1 Wash the bacterial cells with a suitable buffer (e.g., PBS) before and after staining to remove interfering substances.[9] 4.2 If possible, resuspend the cells in a clear, non-fluorescent buffer for staining and analysis. |
| 5. Weak Fluorescence Signal (for fluorescence-based detection) | 5.1 Fluorescence quenching due to high dye concentration or interaction with media components.[10][11] 5.2 Incorrect excitation/emission filter settings on the microscope or flow cytometer. | 5.1 Optimize the this compound concentration; higher concentrations do not always lead to a stronger signal. Wash cells to remove unbound dye.[9] 5.2 Consult the spectral properties of this compound and ensure your instrument is set up correctly. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound staining in bacteria.
Table 1: Recommended this compound Concentrations
| Application | Bacterial Type | Recommended Concentration Range | Notes |
| Microscopy | General (Gram + & Gram -) | 0.01 mg/mL - 1 mg/mL (0.001% - 0.1% w/v) | Higher concentrations may lead to stain debris.[4] |
| Flow Cytometry | General (Gram + & Gram -) | 0.4% (w/v) final concentration (from a 0.8% stock) | A 1:1 dilution of cell suspension with 0.8% this compound solution.[9] |
| Plate Reader Assay | General (Gram + & Gram -) | 0.4% (w/v) final concentration | Unbound dye should be removed by centrifugation before reading absorbance.[2] |
Table 2: Recommended Incubation Times
| Application | Recommended Incubation Time | Notes |
| General Viability Assessment | 5 - 15 minutes | Clear differences are often visible within 5 minutes.[2][6] |
| Optimal Incubation | 15 - 20 minutes | May provide more consistent results, especially for more resistant strains.[5] |
| Extended Incubation | Up to 30 minutes | Longer incubations generally do not negatively impact the ability to distinguish between live and dead cells.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
Materials:
-
This compound powder
-
1M Tris-HCl buffer, pH 7.5
-
Sterile distilled water
-
50 mL conical tube
-
Vortex mixer
-
0.2 µm syringe filter
Procedure for 2% (w/w) Stock Solution:
-
Prepare a 0.1M Tris-HCl buffer by diluting the 1M stock 1:10 with sterile distilled water.
-
Weigh 0.8g of this compound powder directly into the 50 mL tube.
-
Add the 0.1M Tris-HCl buffer to the tube to a final weight of 40g.
-
Vortex the solution until the this compound powder is completely dissolved.[8]
-
For applications requiring minimal debris, filter the solution through a 0.2 µm syringe filter.[5]
-
Store the stock solution protected from light.
Procedure for 0.1% (w/w) Working Solution:
-
In a 15 mL tube, add 9.5 mL of sterile distilled water.
-
Add 0.5 mL of 1M Tris-HCl buffer and vortex.
-
Remove 0.5 mL of this solution.
-
Vortex the 2% this compound stock solution until homogenous.
-
Add 0.5 mL of the 2% stock solution to the 9.5 mL of buffered water to yield a 10 mL working solution.[8]
Protocol 2: Bacterial Viability Staining for Microscopy
Materials:
-
Bacterial cell culture
-
Phosphate-buffered saline (PBS)
-
This compound working solution (e.g., 0.1%)
-
Microscope slides and coverslips
-
Micropipettes
-
Centrifuge
Procedure:
-
Harvest a sample of your bacterial culture.
-
Centrifuge the bacterial suspension to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in an equal volume of PBS. This step is to wash the cells and remove media components.
-
Mix the washed cell suspension with the this compound working solution at a 1:1 ratio.
-
Incubate the mixture at room temperature for 5-15 minutes.[2][6]
-
Pipette a small volume (e.g., 5-10 µL) of the stained cell suspension onto a clean microscope slide.
-
Place a coverslip over the drop of suspension.
-
Observe the slide under a brightfield microscope. Dead cells will appear pink/red, and live cells will be unstained.
Protocol 3: Bacterial Viability Staining for Flow Cytometry
Materials:
-
Bacterial cell culture
-
Phosphate-buffered saline (PBS)
-
This compound staining solution (e.g., 0.8%)
-
Flow cytometer
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Prepare your bacterial cell suspension and adjust the cell density as required for your flow cytometer.
-
Create positive (e.g., heat-killed) and negative (live) control samples.
-
Wash the cells by centrifuging and resuspending in PBS.
-
Add an equal volume of this compound staining solution to your cell suspension (1:1 ratio).
-
Incubate at room temperature for 5-15 minutes.
-
(Optional but recommended) Wash the cells twice with PBS to remove excess unbound dye. This is done by centrifuging the stained suspension, decanting the supernatant, and resuspending the pellet in fresh PBS.[9]
-
Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometric analysis.
-
Analyze the samples on a flow cytometer, using appropriate laser and filter sets for this compound fluorescence.[5]
Visualized Workflows and Mechanisms
Caption: Mechanism of selective staining by this compound.
Caption: General workflow for this compound bacterial staining.
Caption: A logical approach to troubleshooting common staining issues.
References
- 1. logosbio.com [logosbio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 4. jels.ub.ac.id [jels.ub.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Erythrosin B: a versatile colorimetric and fluorescent vital dye for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. escarpmentlabs.com [escarpmentlabs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Collisional quenching of this compound as a potential reference dye for impulse response function evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utilization of this compound in spectrofluorimetric quenching analysis of amlodipine and perindopril in pharmaceutical and biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Erythrosine B Protocol for Serum-Containing Media
Welcome to the technical support center for optimizing Erythrosine B (ErB) protocols in the presence of serum. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Why does the presence of serum in my cell culture media affect this compound staining?
A1: Serum contains abundant proteins, most notably albumin, which can bind to this compound. This binding reduces the effective concentration of free dye available to stain non-viable cells, potentially leading to an underestimation of cell death. Studies have shown that this compound binds to proteins like bovine serum albumin (BSA) and CD40L, causing a shift in its absorption spectrum.[1][2]
Q2: How does serum binding to this compound impact experimental results?
A2: The primary impact is the need for a higher concentration of this compound to achieve accurate staining of non-viable cells.[3] The binding of ErB to serum proteins can lead to a bathochromic shift (a shift to longer wavelengths) in the dye's maximum absorption.[1][4][5] This interaction is reversible and characterized by low micromolar affinity.[1][2]
Q3: Is this compound toxic to live cells in the presence of serum?
A3: The presence of serum can actually offer a protective effect, temporarily shielding live cells from the toxic effects of this compound at lower concentrations (below 0.1% w/v).[3][6] However, at higher concentrations or with prolonged exposure, this compound can be lethal to live cells.[6]
Q4: What are the advantages of using this compound over Trypan Blue in serum-containing media?
A4: this compound is considered a safer, non-toxic, and non-carcinogenic alternative to Trypan Blue.[7][8][9][10][11] It offers comparable, if not more reliable, results for cell viability assessment.[7][12] Additionally, this compound has been reported to have less interference from serum proteins compared to Trypan Blue.[9]
Q5: Can I use the same this compound concentration for both serum-free and serum-containing media?
A5: No, it is crucial to adjust the this compound concentration. In serum-containing media, a higher concentration is necessary to compensate for the dye that becomes bound to serum proteins.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Underestimation of dead cells (low staining intensity) | Insufficient free this compound due to binding with serum proteins. | Increase the final concentration of this compound in the staining solution. A common starting point for media with 5% FBS is 0.2% w/v.[3] |
| Incorrect wavelength used for measurement due to spectral shift. | If using a spectrophotometer-based method, confirm the absorption maximum in the presence of your specific serum concentration. A red shift of the absorption maximum from ~527 nm is expected.[1][4] | |
| High background staining of the media | Excess unbound this compound. | While a higher concentration is needed, excessive amounts can increase background. Optimize the concentration by performing a titration. |
| Precipitation of this compound. | Ensure the this compound stock solution is properly dissolved and filtered if necessary. | |
| Inconsistent staining results between experiments | Variation in serum concentration or lot. | Use a consistent source and concentration of serum for all related experiments. If changing lots, re-optimize the this compound concentration. |
| Inconsistent incubation time. | Standardize the incubation time for all samples. While staining is rapid, significant variations can affect results. | |
| Live cells are being stained | This compound concentration is too high. | Reduce the this compound concentration or shorten the incubation time. The presence of serum offers some protection, but high concentrations can still be toxic.[3][6] |
| Prolonged exposure to the dye. | Minimize the time cells are in contact with the this compound solution before analysis. |
Quantitative Data Summary
The interaction between this compound and serum proteins, particularly Bovine Serum Albumin (BSA), has been quantitatively characterized.
Table 1: this compound - BSA Binding Characteristics
| Parameter | Value | Reference |
| Binding Affinity (Kd) for BSA | 14 µM | [1][2] |
| Stoichiometry (nb) for BSA | 5-6 | [2] |
| Absorption λmax (Free ErB) | 527 nm | [1][4] |
| Absorption λmax (ErB + 25 µM BSA) | 536 nm | [1] |
Table 2: Recommended this compound Concentrations
| Media Condition | Recommended Final ErB Concentration (w/v) | Reference |
| Serum-Free Media | 0.06% | [3] |
| Media with 5% FBS | ≥ 0.2% | [3] |
Experimental Protocols
Protocol 1: Viability Staining of Adherent Cells in Serum-Containing Media
-
Prepare this compound Stock Solution: Prepare a 0.4% (w/v) this compound stock solution in phosphate-buffered saline (PBS). Ensure it is well-dissolved.
-
Cell Culture: Grow adherent cells in a multi-well plate with serum-containing medium to the desired confluency.
-
Staining: Directly add an equal volume of the 0.4% this compound stock solution to the cell culture medium in each well to achieve a final concentration of 0.2%. For example, add 100 µL of 0.4% ErB to 100 µL of medium in a well.
-
Incubation: Gently mix by shaking the plate and incubate for 1-5 minutes at room temperature.
-
Imaging: Immediately visualize the cells under a bright-field microscope. Dead cells will appear pink/red, while live cells will remain unstained.
-
Quantification: Count the number of stained (dead) and unstained (live) cells to determine the percentage of viability.
Protocol 2: Viability Staining of Suspension Cells in Serum-Containing Media
-
Prepare this compound Working Solution: Prepare a 0.2% (w/v) this compound working solution in PBS.
-
Cell Suspension: Obtain a single-cell suspension of your cells in serum-containing media.
-
Staining: Mix the cell suspension and the this compound working solution in a 1:1 ratio. For example, mix 20 µL of cell suspension with 20 µL of 0.2% this compound solution.
-
Incubation: Gently mix and incubate for 1-3 minutes at room temperature.
-
Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter.
-
Analysis: Count the number of stained (dead) and unstained (live) cells to calculate cell viability and concentration.
Visualizations
Caption: Workflow for this compound viability staining.
References
- 1. The Promiscuous Protein Binding Ability of this compound Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promiscuous protein binding ability of this compound studied by metachromasy (metachromasia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by this compound [protocols.io]
- 4. Characterization of this compound binding to bovine serum albumin and bilirubin displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The safe trypan blue alternative for cell counting | Westburg Life Sciences [westburg.eu]
- 9. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 10. escarpmentlabs.com [escarpmentlabs.com]
- 11. logosbio.com [logosbio.com]
- 12. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
Overcoming Erythrosine B precipitation in staining solutions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing precipitation issues with Erythrosine B in staining solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating?
A1: this compound precipitation is most commonly caused by low pH. As a xanthene dye, its solubility is highly dependent on the acidity of the solution. Other factors can include using an incorrect solvent, high concentrations of certain salts, or improper storage.
Q2: What is the optimal pH for an this compound staining solution?
A2: The optimal pH is neutral to slightly alkaline (pH 7.0 to 8.0). This compound is known to be stable in this range but becomes insoluble and precipitates in acidic conditions, specifically between pH 3 and 5.[1][2][3] Therefore, it is not recommended for use in solutions with a pH below 5.0.[2][3]
Q3: Can I dissolve this compound powder directly into my acidic experimental buffer?
A3: No, this is a common cause of precipitation. Adding this compound directly to a buffer with a pH below 5.0 will likely cause it to precipitate immediately. You should first dissolve the dye in a neutral or slightly alkaline solution before mixing it with your experimental system.
Q4: How should I prepare and store a concentrated this compound stock solution?
A4: For a stable stock solution, you can dissolve this compound in organic solvents like ethanol, DMSO, or dimethylformamide, where its solubility is approximately 30 mg/mL.[4] If preparing an aqueous stock, use a buffered solution (e.g., PBS, pH 7.2) and note that its solubility is lower, around 10 mg/mL.[4] It is highly recommended to prepare aqueous solutions fresh and not store them for more than one day to prevent degradation and precipitation.[4] If storage is necessary, keep the solution refrigerated and protected from light.
Q5: My staining solution appears cloudy or has a slight precipitate. What should I do?
A5: First, verify the pH of the solution and adjust it to the neutral-alkaline range (pH 7-8) if necessary. Gentle heating or sonication can help redissolve small amounts of precipitate.[5] Before use, it is always good practice to filter the staining solution through a 0.22 µm filter to remove any particulate matter.[6]
Troubleshooting Guide
Problem: A precipitate forms immediately upon adding this compound powder to my buffer.
-
Question: What is the pH of your buffer?
-
Troubleshooting Step: Measure the pH of your buffer. This compound has a pKa of approximately 4.1 and is insoluble in acidic conditions (pH 3-5).[1][3][7] If your buffer is acidic, the dye will not dissolve properly.
-
Solution: Prepare a separate, concentrated stock solution of this compound in deionized water or a neutral buffer like PBS (pH 7.2).[4] You can then add small volumes of this stock solution to your experimental setup, ensuring the final pH does not drop below 5.0.
Problem: My stock solution was clear, but a precipitate formed when I diluted it into my working solution.
-
Question: What is the final pH of your working solution after adding the this compound stock?
-
Troubleshooting Step: The addition of your stock solution, even if buffered, may not be sufficient to maintain a suitable pH in the final working solution. Measure the pH of the final solution.
-
Solution: Adjust the pH of your final working solution to between 7.0 and 8.0 using a suitable acid or base (e.g., dilute HCl or NaOH) after adding the this compound stock.
Problem: My this compound solution forms a precipitate after being stored for a few days.
-
Question: How was the solution prepared and stored?
-
Troubleshooting Step: Aqueous solutions of this compound are known for their limited stability.[4] Over time, interactions with atmospheric CO2 can lower the pH, leading to precipitation.
-
Solution: For best results, prepare aqueous this compound solutions fresh before each experiment.[4] If you must store the solution, ensure it is in a tightly sealed container, protected from light, and stored at 4°C. Re-filtering before use is recommended.
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Citation(s) |
| Water (at 25°C) | 90 - 100 g/L | [1][3][7] |
| PBS (pH 7.2) | ~10 mg/mL | [4] |
| Ethanol | ~30 mg/mL | [4] |
| DMSO | ~30 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| Oils / Lipids | Insoluble | [7] |
Table 2: Effect of pH on this compound Stability
| pH Range | Observation | Recommendation | Citation(s) |
| < 3.0 | Yellow-brown precipitate | Avoid | [1] |
| 3.0 - 5.0 | Insoluble, precipitates | CRITICAL: Avoid this range | [1][2][3] |
| 5.0 - 7.0 | Soluble | Acceptable, but monitor for stability | [1][7] |
| 7.0 - 8.0 | Stable | Optimal working range | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (10 mg/mL in DMSO)
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolving: Add the powder to a sterile centrifuge tube. Add 1 mL of high-quality, anhydrous DMSO.
-
Mixing: Vortex the tube thoroughly. If needed, use an ultrasonic bath to ensure the dye is fully dissolved.[5]
-
Storage: Store this stock solution at -20°C, protected from light and moisture.[5] The stock solution in DMSO is stable for at least one month at -20°C.[5]
Protocol 2: Preparation of a Buffered Aqueous Working Solution (0.1% w/v)
-
Buffer Preparation: Prepare a suitable buffer, such as 10 mM Tris-HCl, and adjust its pH to 7.4.
-
Weighing: Weigh 100 mg of this compound powder.
-
Dissolving: Add the powder to 80 mL of the prepared buffer. Stir with a magnetic stir bar until the powder is fully dissolved. Do not add to an acidic solution.
-
Volume Adjustment: Once dissolved, transfer the solution to a 100 mL volumetric flask and add the buffer to reach the 100 mL mark.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates or impurities.[6]
-
Usage: Use the solution immediately for best results. Discard any unused solution after one day.[4]
Visual Guides
Caption: Logical relationship between solution pH and this compound solubility.
References
- 1. ERYTHROSIN B CAS#: 16423-68-0 [m.chemicalbook.com]
- 2. ERYTHROSIN B | 16423-68-0 [chemicalbook.com]
- 3. ERYTHROSIN B|16423-68-0|lookchem [lookchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Erythrosin B [chembk.com]
Erythrosine B Cell Counting Technical Support Center
Welcome to the technical support center for Erythrosine B-based cell counting. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure accurate and reliable cell viability data.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and how does it work for cell viability assessment?
This compound is a red, water-soluble dye that serves as a cell viability stain.[1] Its mechanism is based on the principle of dye exclusion.[2][3] Live cells possess intact and functional cell membranes that prevent the dye from entering the cytoplasm.[4] In contrast, non-viable or dead cells have compromised membrane integrity, allowing this compound to passively enter and stain the intracellular proteins, rendering them a distinct pink or red color.[4][5]
Q2: What are the main advantages of using this compound over the more traditional Trypan Blue?
This compound offers several key advantages over Trypan Blue, primarily related to safety, stability, and accuracy:
-
Lower Toxicity: this compound is considered non-toxic and is even used as a food additive, making it safer for both the user and the cells being counted.[3][6] Trypan Blue, on the other hand, is a known carcinogen and can be toxic to cells, potentially decreasing viability counts over time.[3]
-
Greater Stability: this compound solutions are more stable and less prone to precipitation compared to Trypan Blue, which can form crystals that interfere with accurate cell counting.[3]
-
Reduced Serum Protein Binding: this compound exhibits less binding to serum proteins in culture media, which can be a source of error with Trypan Blue, leading to a more accurate differentiation between live and dead cells.[3][6]
-
Rapid Staining: Dead cells are stained almost immediately with this compound, whereas Trypan Blue may require a longer incubation period.[6][7]
Troubleshooting Common Issues
Q3: My live cells appear to be taking up the this compound stain. What could be causing this?
This phenomenon, leading to potential false positives for cell death, can be attributed to a few factors:
-
Prolonged Incubation: Although this compound is less toxic than Trypan Blue, extended exposure, particularly in serum-free media, can be harmful to some cell lines and lead to the staining of live cells.[8] It is recommended to perform the cell count shortly after adding the dye.
-
High Dye Concentration: Using a higher than recommended concentration of this compound may lead to non-specific staining.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to the dye than others. If you suspect this is the case, consider reducing the incubation time or the dye concentration.[8]
Q4: I am observing a lower than expected viability count. What are the possible reasons?
Several factors could contribute to an underestimation of cell viability:
-
Sub-optimal Cell Health: The issue may lie with the health of your cell culture rather than the staining process. Ensure your cells are healthy and harvested at an appropriate confluency.
-
Mechanical Stress During Handling: Overly vigorous pipetting or centrifugation can damage cell membranes, leading to an increase in stained, non-viable cells.
-
Incorrect Gating on Automated Counters: If using an automated cell counter, ensure that the parameters for identifying live and dead cells (e.g., size, brightness, roundness) are set correctly for your specific cell type.[2]
Q5: My viability counts are inconsistent between replicates. How can I improve reproducibility?
Inconsistent results often stem from variations in sample preparation and handling. To improve reproducibility:
-
Ensure Homogeneous Cell Suspension: Mix your cell suspension thoroughly before taking a sample to ensure a uniform distribution of cells.[9]
-
Standardize Incubation Time: Keep the incubation time with this compound consistent across all samples and replicates.
-
Proper Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and consistent sample volumes.
-
Automated Cell Counter Calibration: If using an automated counter, ensure it is properly calibrated and maintained.
Q6: Does the presence of serum in my cell culture media affect this compound staining?
Yes, the presence of serum can influence the staining. Serum proteins can bind to this compound, potentially reducing the effective concentration of the dye available to stain dead cells.[8] While this compound is less affected by serum proteins than Trypan Blue, for highly accurate results, especially when working with high serum concentrations, it is advisable to wash the cells with a protein-free solution like PBS before staining.[3][6]
Data Presentation
Table 1: Comparison of Viability Stains
| Feature | This compound | Trypan Blue |
| Principle | Dye Exclusion | Dye Exclusion |
| Color of Dead Cells | Pink/Red | Blue |
| Toxicity | Low, non-carcinogenic | High, potential carcinogen |
| Staining Time | ~1 minute | Can be >5 minutes |
| Serum Protein Binding | Low | High |
| Stability in Solution | High | Low (can precipitate) |
| Safety Profile | Generally considered safe | Hazardous |
Table 2: Quantitative Comparison of this compound and Trypan Blue for Yeast Cell Viability
| Yeast Strain | Viability Stain | Number of Counts | Mean Viability (%) | Standard Deviation |
| Czech Lager | This compound | 20 | 22.5% | 0.0462 |
| Czech Lager | Trypan Blue | 20 | 21.7% | 0.0351 |
| Foggy London Ale | This compound | 20 | 92.1% | 0.0201 |
| Foggy London Ale | Trypan Blue | 20 | 91.8% | 0.0201 |
Data adapted from a study by Escarpment Labs, demonstrating no significant difference in viability measurements between the two dyes for yeast cells.[7]
Experimental Protocols
Protocol 1: Manual Cell Counting with this compound using a Hemocytometer
Materials:
-
Cell suspension
-
0.1% (w/w) this compound working solution
-
Phosphate-buffered saline (PBS)
-
Hemocytometer with coverslip
-
Micropipettes and tips
-
Microscope
Methodology:
-
Prepare Cell Suspension: Harvest and resuspend cells in an appropriate volume of culture medium or PBS to achieve a suitable concentration for counting.
-
Dilution: In a microcentrifuge tube, mix your cell suspension with the this compound working solution at a 1:1 ratio (e.g., 10 µL of cell suspension + 10 µL of this compound solution). Mix gently by pipetting.
-
Load Hemocytometer: Carefully load 10 µL of the cell-dye mixture into the counting chamber of the hemocytometer.
-
Incubate: Allow the cells to settle for 1-2 minutes.
-
Count Cells: Using a microscope, count the live (unstained) and dead (pink/red) cells in the designated squares of the hemocytometer grid.
-
Calculate Viability:
-
Total cells = Live cells + Dead cells
-
Percent viability = (Number of live cells / Total number of cells) x 100
-
Protocol 2: Preparation of this compound Staining Solutions
2% (w/w) Stock Solution:
-
Prepare a 0.1M Tris-HCl buffer.
-
Weigh 0.8g of this compound powder and add it to a 50 mL tube.
-
Add the 0.1M Tris-HCl buffer to a final weight of 40g.
-
Vortex until the powder is completely dissolved.
-
Store the stock solution protected from light.[7]
0.1% (w/w) Working Solution:
-
In a 15 mL tube, add 9.5 mL of sterile distilled water.
-
Add 0.5 mL of 1M Tris-HCl buffer and vortex.
-
Remove 0.5 mL of this solution.
-
Add 0.5 mL of the 2% this compound stock solution to the 9.5 mL of Tris-HCl buffer to obtain a final volume of 10 mL.[7]
Visualizations
Caption: Troubleshooting workflow for inaccurate cell counts with this compound.
Caption: Mechanism of this compound for cell viability assessment.
References
- 1. Erythrosin B: From Food Dye to Multifunctional Biological Tool_Chemicalbook [chemicalbook.com]
- 2. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 3. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 4. Viability Assays - Erythrosin B vs. Methylene Blue - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 5. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 6. Viability dyes: Trypan blue vs this compound • Hemocytometer [hemocytometer.org]
- 7. escarpmentlabs.com [escarpmentlabs.com]
- 8. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by this compound [protocols.io]
- 9. logosbio.com [logosbio.com]
Validation & Comparative
A Head-to-Head Comparison: Erythrosine B versus Trypan Blue for Accurate Cell Viability Assessment
For researchers, scientists, and drug development professionals, accurate determination of cell viability is a critical component of routine cell culture, toxicological studies, and the development of novel therapeutics. The choice of viability stain can significantly impact the reliability of these assessments. This guide provides a comprehensive comparison of two commonly used exclusion dyes: Erythrosine B and Trypan Blue, supported by experimental data to inform your selection process.
The fundamental principle behind both this compound and Trypan Blue is the assessment of cell membrane integrity. Viable cells with intact membranes exclude these dyes, while non-viable cells with compromised membranes allow the dyes to enter and stain intracellular components. However, key differences in their performance, safety, and handling have significant implications for experimental accuracy and laboratory practice.
Quantitative Data Summary
The following table summarizes the key performance characteristics of this compound and Trypan Blue based on available experimental data.
| Feature | This compound | Trypan Blue | Supporting Data |
| Staining Principle | Membrane Exclusion | Membrane Exclusion | Both dyes are excluded by the intact membranes of live cells.[1][2] |
| Staining of Dead Cells | Stains all non-viable cells immediately after lethal treatment.[3] | Optimally stains only about 60% of dead cells in monolayer cultures.[3] May underestimate cell death. | |
| Accuracy | High correlation with theoretical viabilities (R² = 0.9970 for HEK293T, R² = 0.9988 for CHO-K1).[4] Appears more sensitive in detecting dead cells, particularly in samples with low viability.[4] | High correlation with theoretical viabilities (R² = 0.9940 for HEK293T, R² = 0.9994 for CHO-K1).[4] May overestimate viability in certain conditions.[1] | |
| Cytotoxicity | Low cytotoxicity; no significant effect on CHO-K1 and HEK293T cell viability over a 6-hour incubation at a working concentration of 0.005% (w/v).[1] | Low cytotoxicity at typical working concentrations (0.01% w/v) over a 6-hour period.[1] However, it is known to be cytotoxic over longer periods.[2] | |
| Safety Profile | Classified as non-toxic and is used as a food additive.[2] Considered a biosafe alternative.[5] | Potentially carcinogenic and hazardous to the environment.[2] Requires careful handling and disposal.[1] | |
| Solution Stability | More stable in solution at various temperatures and storage conditions.[2] | Prone to precipitation and crystal formation, especially at lower temperatures, which can interfere with accurate cell counting.[2][6] | |
| Interference | Lessened binding to serum proteins.[2] | Can bind to proteins in the cell culture medium, potentially interfering with staining.[2] | |
| Time to Stain | Effective immediately upon addition to the cell suspension.[3] | May require a short incubation period for optimal staining. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for performing cell viability assays using this compound and Trypan Blue.
This compound Staining Protocol
-
Prepare this compound Solution: Prepare a 0.05% (w/v) stock solution of this compound in phosphate-buffered saline (PBS).
-
Cell Suspension: Harvest and resuspend cells in PBS or cell culture medium to a concentration of approximately 1 x 10⁵ to 1 x 10⁶ cells/mL.
-
Staining: Mix the cell suspension and this compound solution in a 1:1 ratio (e.g., 20 µL of cell suspension with 20 µL of this compound solution) for a final concentration of 0.025% (w/v).
-
Incubation: No incubation period is required.[3]
-
Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter. Count the number of stained (non-viable) and unstained (viable) cells.
-
Calculation: Calculate cell viability using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100
Trypan Blue Staining Protocol
-
Prepare Trypan Blue Solution: Use a commercially available 0.4% (w/v) Trypan Blue solution or prepare it in PBS.
-
Cell Suspension: Prepare a cell suspension as described for the this compound protocol.
-
Staining: Mix the cell suspension and Trypan Blue solution in a 1:1 ratio (e.g., 20 µL of cell suspension with 20 µL of 0.4% Trypan Blue solution) for a final concentration of 0.2%.
-
Incubation: Incubate the mixture for 1-2 minutes at room temperature. Avoid prolonged incubation as it can be toxic to cells.[2]
-
Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter and count the stained (non-viable) and unstained (viable) cells.
-
Calculation: Calculate cell viability using the same formula as for this compound.
Signaling Pathways and Experimental Workflows
Mechanism of Dye Exclusion
The underlying principle for both dyes is a straightforward assessment of membrane integrity.
Caption: Mechanism of membrane exclusion dyes.
Experimental Workflow for Comparison
A robust experimental design is essential for a direct comparison of the two dyes.
Caption: Workflow for comparing this compound and Trypan Blue.
Conclusion
Based on the presented data, this compound emerges as a superior alternative to Trypan Blue for routine cell viability assessment. Its enhanced safety profile, greater stability, and potentially higher accuracy, particularly in staining all non-viable cells, make it a more reliable and user-friendly option.[2][3] While Trypan Blue has been a long-standing tool in many laboratories, its inherent drawbacks, including toxicity and propensity for precipitation, warrant consideration of safer and more robust alternatives like this compound. For laboratories seeking to improve the accuracy, reproducibility, and safety of their cell-based assays, transitioning to this compound is a well-supported and advantageous decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 3. Fluorescent erythrosin B is preferable to trypan blue as a vital exclusion dye for mammalian cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 6. logosbio.com [logosbio.com]
A Comparative Guide to Erythrosine B and Rose Bengal in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising frontier in the treatment of localized cancers and infections. Central to its success is the choice of a photosensitizer, a molecule that, upon light activation, generates cytotoxic reactive oxygen species (ROS). Among the xanthene dyes, Erythrosine B (EB) and Rose Bengal (RB) have emerged as potent photosensitizers. This guide provides an objective comparison of their efficacy in PDT, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
At a Glance: Key Performance Indicators
| Parameter | This compound | Rose Bengal | Key Considerations |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.59 - 0.82 | ~0.75 - 0.86 | Highly dependent on the solvent environment. |
| Primary Mechanism of Action | Type II (Singlet Oxygen) | Type I & Type II (Singlet Oxygen & other ROS) | Rose Bengal exhibits a dual mechanism, potentially leading to broader cytotoxic effects. |
| Cellular Uptake | Dose-dependent, involving both active and passive transport. Predominantly localizes in mitochondria.[1] | Efficient cellular uptake, localizing in various organelles including the endoplasmic reticulum and lysosomes. | Subcellular localization significantly influences the initial targets of photodamage and subsequent cell death pathways. |
| In Vitro Efficacy (Anticancer) | Demonstrated efficacy against oral, and liver cancer cell lines.[2] | Effective against colorectal, breast, and oral squamous carcinoma cells.[3][4][5] | Efficacy is cell-line dependent and influenced by drug and light dosage. |
| In Vitro Efficacy (Antimicrobial) | Effective against Streptococcus mutans and Candida albicans.[6][7] | Potent activity against Enterobacteriaceae and various fungal isolates.[8] | Rose Bengal has shown broader antimicrobial efficacy in some comparative studies. |
Photophysical Properties: The Engine of Cytotoxicity
The cornerstone of a photosensitizer's efficacy is its ability to generate singlet oxygen (¹O₂), a highly reactive and cytotoxic species. This is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of ¹O₂.
Both this compound and Rose Bengal are efficient singlet oxygen generators. Studies have reported the singlet oxygen quantum yield of this compound to be in the range of 0.59 to 0.82, while Rose Bengal's is approximately 0.75 to 0.86.[6][9] This indicates that both molecules are highly capable of producing the primary cytotoxic agent in Type II PDT.
Cellular Efficacy: A Tale of Two Photosensitizers
The ultimate measure of a photosensitizer's utility lies in its ability to induce cell death in target populations, be they cancerous cells or pathogenic microbes.
Anticancer Activity
Both dyes have demonstrated significant phototoxicity against a range of cancer cell lines. For instance, this compound-mediated PDT has been shown to induce apoptosis in HepG2 liver cancer cells through a ROS/JNK/caspase-3 signaling pathway.[2] In studies on oral epithelial cells, this compound treatment resulted in up to 80% cell killing in pre-malignant cells and 60% in malignant cells, with the mechanism of cell death (apoptosis or necrosis) being dose-dependent.[1][10]
Rose Bengal has also shown potent anticancer effects. In colorectal cancer cells, photoactivated Rose Bengal led to a significant reduction in cell viability, primarily through the induction of late apoptosis.[3][11] Furthermore, Rose Bengal-PDT has been effective against oral squamous carcinoma cells, triggering apoptosis via the generation of intracellular ROS and the activation of caspase-9 and caspase-3.[5]
Antimicrobial Action
In the realm of antimicrobial PDT, both photosensitizers have shown considerable promise. One study directly comparing their efficacy against Enterobacteriaceae found that Rose Bengal was highly effective, causing a significant reduction in bacterial colonies, whereas this compound did not show a similar effect under the tested conditions.[8] However, another study focusing on Candida albicans demonstrated that both this compound and Rose Bengal-mediated PDT led to a significant reduction in fungal planktonic cultures.[7]
Mechanisms of Action & Signaling Pathways
Upon light activation, both this compound and Rose Bengal initiate a cascade of molecular events culminating in cell death. The primary pathways involved are apoptosis and necrosis, with the dominant pathway often depending on the photosensitizer's subcellular localization and the PDT dose.
This compound-Induced Cell Death
This compound predominantly localizes in the mitochondria.[1] Upon photoactivation, the generated ROS can directly damage mitochondrial components, leading to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately triggering the intrinsic apoptosis pathway. At lower doses, apoptosis is the primary mode of cell death, while higher doses can lead to necrosis.[12]
References
- 1. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoactivated Rose Bengal Triggers Phospholipid Hydroperoxidation and Late Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. O2 and Ca(2+) fluxes as indicators of apoptosis induced by rose bengal-mediated photodynamic therapy in human oral squamous carcinoma cells. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of rose bengal- and erythrosine-mediated photodynamic therapy on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy of Rose Bengal and erythrosin in photodynamic therapy against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Erythrosine B: A Validated Non-Hazardous Alternative for Vital Staining
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and safety of Erythrosine B as a vital dye compared to traditional and other alternative staining methods.
In the realm of cell biology and drug discovery, accurate assessment of cell viability is paramount. For decades, Trypan Blue has been the conventional go-to vital stain. However, mounting concerns over its cytotoxicity, potential carcinogenicity, and impact on accurate cell counting have necessitated the validation of safer and more reliable alternatives. This guide provides an in-depth comparison of this compound with Trypan Blue and other common vital dyes, supported by experimental data and detailed protocols, to validate this compound as a non-hazardous and effective vital stain.
Executive Summary: Key Comparisons
This compound emerges as a superior alternative to Trypan Blue, offering a comparable, if not better, performance in identifying non-viable cells without the associated health and environmental risks. While Trypan Blue is known to be carcinogenic and can be toxic to cells over time, this compound is an FDA-approved food additive, highlighting its biosafety.[1][2] Furthermore, studies have indicated that Trypan Blue may underestimate the number of dead cells, optimally staining only about 60% of non-viable monolayer cells, whereas this compound stains all dead cells immediately upon treatment.[3][4][5]
This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for various viability assays, and present visual workflows and diagrams to elucidate the mechanisms and procedures involved.
Performance and Safety Comparison of Vital Dyes
The selection of a vital dye should be based on its accuracy in discriminating between live and dead cells, its safety for both the user and the cells in culture, and its compatibility with downstream applications. The following tables summarize the key performance indicators and safety profiles of this compound, Trypan Blue, and other common alternatives.
| Feature | This compound | Trypan Blue | Propidium Iodide (PI) | Neutral Red |
| Principle | Dye Exclusion | Dye Exclusion | Dye Exclusion | Lysosomal Uptake |
| Stains | Dead/Membrane-compromised cells | Dead/Membrane-compromised cells | Dead/Membrane-compromised cells | Viable cells |
| Color | Pink/Red | Blue | Red (Fluorescent) | Red |
| Safety Profile | Bio-safe, FDA-approved food additive | Carcinogenic, toxic to cells over time | Suspected carcinogen, handle with care | Irritant |
| Staining Time | Immediate | Can take over 50 minutes for optimal staining | Rapid | 2-4 hours incubation |
| Staining Efficiency | Stains all non-viable cells immediately[3][4] | Optimally stains ~60% of dead monolayer cells[3][4] | High | Dependent on lysosomal activity |
| Interference | Minimal binding to serum proteins[1] | Binds to serum proteins, can lead to inaccurate counts[1] | Requires fluorescence detection | pH-sensitive |
Quantitative Cytotoxicity Data
While this compound is generally considered non-toxic, some studies have investigated its cytotoxic potential at higher concentrations. It is important to note that the concentrations used for vital staining are significantly lower than those reported to have cytotoxic effects.
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| This compound | A549 cells | CC50 | > 150 µM | [6] |
| This compound | Allium cepa | Mitotic Index Decrease | 57.81% at 0.1 mg/mL after 96h | [7] |
| This compound | HEK293T, CHO-K1 | No cytotoxic effect | at 0.005% (w/v) | [8] |
| Trypan Blue | HEK293T, CHO-K1 | No cytotoxic effect | at 0.01% (w/v) | [8] |
Note: The cytotoxic effects of this compound observed in some studies, such as the one on Allium cepa, were at concentrations and exposure times not typical for standard cell viability assays.[7] For routine cell counting, this compound demonstrates no immediate cytotoxic effects.[8]
Experimental Protocols
Accurate and reproducible results depend on standardized experimental procedures. Below are detailed protocols for common cell viability assays.
This compound Exclusion Assay
This protocol outlines the steps for determining cell viability using this compound.
Materials:
-
This compound solution (e.g., 0.4% in PBS)
-
Cell suspension
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Harvest and resuspend cells in an appropriate buffer or medium.
-
Mix the cell suspension with an equal volume of this compound solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of stained (non-viable) and unstained (viable) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Trypan Blue Exclusion Assay
This protocol is for the traditional, yet more hazardous, method of assessing cell viability.
Materials:
-
Trypan Blue solution (0.4%)
-
Cell suspension
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a cell suspension in a balanced salt solution.
-
Add 1 part Trypan Blue solution to 9 parts cell suspension.
-
Mix thoroughly and incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the blue (non-viable) and clear (viable) cells.
-
Calculate cell viability as described for the this compound assay.
MTT Assay for Cell Proliferation and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with the test compound for the desired time.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
Visualizing Cellular Processes and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of dye exclusion vital stains.
Caption: Workflow for this compound cell viability assay.
Caption: Postulated cytotoxicity pathway of Trypan Blue.
Conclusion
The validation of this compound as a non-hazardous vital dye presents a significant step forward in ensuring safer and more accurate cell viability assessment. Its classification as a food additive underscores its low toxicity, providing a safer alternative for researchers and the environment.[1] The experimental evidence suggests that this compound offers comparable, and in some cases superior, staining efficiency to Trypan Blue, without the latter's associated risks.[3][4][5] By adopting this compound, laboratories can maintain high standards of data quality while fostering a safer research environment.
References
- 1. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 2. escarpmentlabs.com [escarpmentlabs.com]
- 3. Fluorescent erythrosin B is preferable to trypan blue as a vital exclusion dye for mammalian cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Fluorescent erythrosin B is preferable to trypan blue as a vital exclusion dye for mammalian cells in monolayer culture. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of synthetic food dye erythrosine induced cytotoxicity, genotoxicity, biochemical and molecular alterations in Allium cepa root meristematic cells: insights from in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Erythrosine B and Other Xanthene Dyes for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate dye is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of Erythrosine B with other common xanthene dyes, supported by experimental data and protocols to aid in this selection process.
Xanthene dyes, characterized by their core xanthene structure, are a class of compounds widely utilized in various scientific applications due to their unique photophysical properties.[1][2] This family of dyes, which includes this compound, Rose Bengal, Eosin (B541160) Y, and Fluorescein (B123965), offers a range of fluorescence and photosensitizing capabilities.[1][3] Their utility spans from biological staining and fluorescence microscopy to applications in photodynamic therapy (PDT) as photosensitizers that generate reactive oxygen species (ROS) to induce cell death.[4][5]
Comparative Analysis of Key Properties
The efficacy of a xanthene dye is largely determined by its photophysical parameters. The degree of halogenation on the xanthene backbone plays a crucial role in these properties. Heavier halogen atoms, through the "heavy atom effect," promote intersystem crossing from the excited singlet state to the triplet state, which is essential for photosensitization.[6]
| Property | Fluorescein | Eosin Y | This compound | Rose Bengal |
| Structure | ||||
| Halogenation | None | Bromine (Br) x4 | Iodine (I) x4 | Chlorine (Cl) x4, Iodine (I) x4 |
| λmax (abs, nm) | ~490 | ~517 | ~526 | ~545 |
| λmax (em, nm) | ~515 | ~540 | ~550 | ~565 |
| Fluorescence Quantum Yield (ΦF) | High (~0.9) | Moderate (~0.15) | Low (~0.02) | Very Low (<0.01) |
| Singlet Oxygen Quantum Yield (ΦΔ) | Very Low (<0.01) | Moderate (~0.44) | High (~0.6) | Very High (~0.76) |
Note: Values are approximate and can vary with solvent and pH.[7][8][9]
This compound , with its four iodine atoms, strikes a balance between fluorescence and photosensitizing ability.[10] It is a potent generator of singlet oxygen, making it a valuable tool in photodynamic therapy research.[11] While its fluorescence is less intense than that of Fluorescein or Eosin Y, it is still sufficient for certain imaging applications.[12] Rose Bengal is an even more potent photosensitizer but has negligible fluorescence.[13] Conversely, Fluorescein is a brilliant fluorescent marker but a poor photosensitizer.[14] Eosin Y falls between Fluorescein and this compound in both fluorescence and photosensitizing efficiency.[15]
Visualizing Photophysical Processes
The function of these dyes as photosensitizers can be understood through the Jablonski diagram, which illustrates the electronic transitions that occur upon light absorption.[4][16]
Caption: Jablonski diagram illustrating photosensitization.
Experimental Protocols
This protocol outlines a method to compare the singlet oxygen generation efficiency of different xanthene dyes using a chemical probe.
Materials:
-
Xanthene dyes (this compound, Rose Bengal, Eosin Y, Fluorescein)
-
Singlet Oxygen Sensor Green (SOSG) or similar probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Light source with appropriate wavelength for dye excitation
-
Fluorometer
Procedure:
-
Prepare stock solutions of each dye in PBS.
-
Prepare a working solution of the singlet oxygen probe in PBS according to the manufacturer's instructions.
-
In a 96-well plate, add the dye solution and the probe solution to each well. Include control wells with only the probe and wells with only the dye.
-
Measure the initial fluorescence of the probe.
-
Expose the plate to the light source for a defined period.
-
Measure the final fluorescence of the probe.
-
The increase in fluorescence is proportional to the amount of singlet oxygen generated. Compare the fluorescence change between the different dyes to assess their relative photosensitizing efficiency.
Caption: Workflow for photosensitizing efficiency assay.
This protocol provides a general method for using xanthene dyes for cell viability staining.
Materials:
-
Cells in culture
-
Xanthene dye staining solution (e.g., this compound at 0.4% in PBS)
-
PBS
-
Microscope with appropriate filters
Procedure:
-
Wash the cells with PBS.
-
Add the dye solution to cover the cells and incubate for 1-5 minutes.
-
Remove the dye solution and wash the cells with PBS.
-
Observe the cells under the microscope. Dead cells, which have compromised membranes, will be stained, while live cells will exclude the dye.
Note: The choice of dye and concentration may need to be optimized for different cell types.[17][18]
Applications in Research and Drug Development
The distinct properties of each xanthene dye make them suitable for different applications.
-
Fluorescein: Its high fluorescence quantum yield and low toxicity make it an excellent choice for fluorescent labeling of cells and biomolecules, and as a tracer dye.[1][19]
-
Eosin Y: Commonly used as a counterstain in histology (H&E staining) and has applications in photodynamic therapy and photocatalysis.[15]
-
This compound: Its strong photosensitizing properties are utilized in photodynamic therapy research against cancer cells and microbes.[13][20] It is also used as a food colorant and a biological stain.[21]
-
Rose Bengal: One of the most potent photosensitizers, it is extensively used in photodynamic therapy research and for the generation of singlet oxygen in chemical reactions.[5][15]
Caption: Dye selection guide based on application needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Photodynamic Efficiency of Xanthene Dyes and Their Phototoxicity against a Carcinoma Cell Line: A Computational and Experimental Study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical Properties of a Novel Xanthene Dye [pccc.icrc.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Genotoxic and mutagenic effects of this compound, a xanthene food dye, on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the efficacy of Rose Bengal and erythrosin in photodynamic therapy against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uknowledge.uky.edu [uknowledge.uky.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ibidi.com [ibidi.com]
- 18. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. [PDF] Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. fens.usv.ro [fens.usv.ro]
Erythrosine B: A Superior Alternative to Traditional Bacterial Viability Stains
For researchers, scientists, and drug development professionals engaged in microbiological research, the accurate determination of bacterial viability is a critical parameter. While traditional stains like Methylene (B1212753) Blue and Trypan Blue have been historically employed, Erythrosine B is emerging as a more versatile, reliable, and safer alternative. This guide provides a comprehensive comparison of this compound with traditional bacterial viability stains, supported by experimental data and detailed protocols.
This compound, a red food dye, functions as a membrane-exclusion stain.[1][2] It selectively penetrates bacterial cells with compromised membranes, staining dead cells a distinct red or pink, while live, healthy cells with intact membranes remain unstained.[1][3] This mechanism offers significant advantages in terms of clarity, safety, and applicability across a broad range of bacterial species.
Key Advantages of this compound:
-
Broad Applicability: this compound is effective for staining both Gram-positive and Gram-negative bacteria.[1][4]
-
Versatility in Detection: It can be used for both colorimetric (bright-field microscopy) and fluorescent detection methods.[1][4]
-
Rapid and Cost-Effective: The staining process is quick, with incubation times as short as 5 minutes, and the dye itself is inexpensive.[1][5]
-
Low Toxicity: Compared to stains like Trypan Blue, this compound exhibits lower cytotoxicity, allowing for a longer timeframe for analysis without affecting cell viability.[2][6]
-
Clear Differentiation: As a membrane exclusion dye, it provides a clear distinction between live and dead cells, avoiding the ambiguous results sometimes seen with metabolic stains like Methylene Blue.[3]
Comparative Analysis: this compound vs. Traditional Stains
To illustrate the advantages of this compound, this section compares its performance against two commonly used traditional bacterial viability stains: Methylene Blue and Trypan Blue.
Mechanism of Action
The fundamental difference between these stains lies in their mechanism of action, which directly impacts their accuracy and ease of use.
Caption: Mechanism of this compound vs. Methylene Blue.
Performance Comparison
The following table summarizes the key performance characteristics of this compound in comparison to Methylene Blue and Trypan Blue.
| Feature | This compound | Methylene Blue | Trypan Blue |
| Mechanism | Membrane Exclusion | Redox Potential / Enzymatic Activity | Membrane Exclusion |
| Stains | Dead Cells | Dead Cells (and sometimes recently dead cells) | Dead Cells |
| Clarity of Results | High (Clear distinction) | Moderate (Can result in "medium blue" staining)[3] | High |
| Toxicity | Low[2][6] | Moderate | High (Carcinogenic)[7] |
| Incubation Time | As short as 5 minutes[1] | Variable | Short, but time-sensitive due to toxicity[6] |
| Broad Applicability | Gram-positive & Gram-negative bacteria[1] | Primarily used for yeast, less common for bacteria | Primarily used for eukaryotic cells |
| Detection Method | Colorimetric & Fluorescent[1] | Colorimetric | Colorimetric |
| Cost-Effectiveness | High[1][5] | High | Moderate |
Experimental Data
A study comparing the efficacy of this compound and Methylene Blue in the photodynamic inactivation of Aggregatibacter actinomycetemcomitans demonstrated the superior performance of this compound.
| Culture Type | % Bacterial Inactivation with Methylene Blue | % Bacterial Inactivation with this compound |
| Planktonic | 50% | 75% |
| Biofilm | 54% | 77% |
| Data from a study on photodynamic therapy, indicating this compound's higher efficiency in killing bacterial cells compared to Methylene Blue.[8][9] |
Experimental Protocols
Preparation of this compound Staining Solution
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in PBS to a final concentration of 2.5 mg/mL.
-
Vortex the solution until the dye is completely dissolved.
-
Store the stock solution protected from light at 4°C.
Bacterial Viability Staining Protocol
This protocol outlines the general steps for staining bacterial suspensions with this compound for viability assessment via microscopy.
Caption: this compound Bacterial Viability Staining Workflow.
Detailed Steps:
-
Bacterial Suspension: Prepare a suspension of your bacterial culture in PBS. The cell density should be appropriate for microscopic observation.
-
Staining: Mix the bacterial suspension with the this compound staining solution. A 1:1 ratio is often a good starting point, but this may need to be optimized for your specific bacterial species and cell density.
-
Incubation: Incubate the mixture at room temperature for 5 to 15 minutes.[1] Longer incubation times of up to 30 minutes have been shown not to negatively impact the results.[1]
-
Microscopy: Place a drop of the stained suspension onto a clean microscope slide and cover with a coverslip.
-
Observation and Quantification: Observe the slide under a bright-field microscope. Live bacteria will appear unstained, while dead bacteria will be stained red or pink. Count a representative number of cells to determine the percentage of viable bacteria.
For quantitative analysis using a spectrophotometer or flow cytometer, the experimental procedure will need to be adapted accordingly. This typically involves washing steps to remove unbound dye before measurement.[1]
Conclusion
This compound offers a compelling alternative to traditional bacterial viability stains, providing researchers with a more reliable, versatile, and safer method for assessing bacterial viability. Its broad applicability across different bacterial types and its compatibility with multiple detection platforms make it a valuable tool in modern microbiology and drug discovery. The clear, unambiguous results obtained with this compound contribute to more accurate and reproducible data, ultimately advancing scientific research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 3. Viability Assays - Erythrosin B vs. Methylene Blue - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 4. Erythrosin B: a versatile colorimetric and fluorescent vital dye for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escarpmentlabs.com [escarpmentlabs.com]
- 6. logosbio.com [logosbio.com]
- 7. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of methylene blue and erythrosine dyes employed in photodynamic therapy for inactivation of planktonic and biofilm-cultivated Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythrosine B: A Viable Alternative to Propidium Iodide for Cell Viability Analysis?
In the realm of cellular and molecular biology, accurate assessment of cell viability is a cornerstone of reliable experimentation. For decades, propidium (B1200493) iodide (PI) has been a widely utilized fluorescent dye for identifying non-viable cells. However, the emergence of alternative dyes, such as Erythrosine B (EB), prompts a critical evaluation of their comparative performance. This guide provides a comprehensive comparison of this compound and propidium iodide, supported by experimental data and detailed protocols, to assist researchers in making an informed choice for their cell viability assays.
Mechanism of Action: A Tale of Two Dyes
Both this compound and propidium iodide are membrane exclusion dyes, meaning they can only penetrate cells with compromised plasma membranes, a hallmark of cell death. However, their molecular properties and detection methods differ.
This compound is a biologically inert red dye that is actively extruded from healthy, viable cells. In contrast, non-viable cells with damaged membranes lose the ability to exclude the dye, resulting in its accumulation and a visible red staining. This characteristic allows for the differentiation and counting of viable (unstained) and non-viable (red-stained) cells, typically using a bright-field microscope and a hemocytometer.
Propidium Iodide , on the other hand, is a fluorescent intercalating agent. Upon entering a non-viable cell, it binds to the DNA, causing a significant increase in its fluorescence. This fluorescence can then be detected using techniques such as fluorescence microscopy and flow cytometry.
Quantitative Performance Comparison
Studies have directly compared the performance of this compound with established viability dyes. The following table summarizes key quantitative data from comparative analyses.
| Parameter | This compound | Propidium Iodide | Trypan Blue | Reference |
| Correlation with Trypan Blue | High | High | N/A | |
| Optimal Staining Time | 1-2 minutes | 5-15 minutes | 1-5 minutes | |
| Cytotoxicity | Low | Higher | Moderate | |
| Cost | Lower | Higher | Low |
Spectral Properties
The spectral properties of these dyes are critical for their use in fluorescence-based applications.
| Dye | Excitation Max (nm) | Emission Max (nm) | Common Application |
| This compound | 526 | 548 | Bright-field Microscopy |
| Propidium Iodide | 535 | 617 | Fluorescence Microscopy, Flow Cytometry |
Detailed Experimental Protocols
This compound Staining for Cell Viability
-
Prepare this compound Solution: Prepare a 0.4% solution of this compound in phosphate-buffered saline (PBS).
-
Cell Suspension: Harvest cells and prepare a single-cell suspension.
-
Staining: Mix the cell suspension with the this compound solution in a 1:1 ratio. For example, mix 20 µL of cell suspension with 20 µL of 0.4% this compound.
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load the stained cell suspension into a hemocytometer and count the viable (unstained) and non-viable (red) cells under a bright-field microscope.
Propidium Iodide Staining for Flow Cytometry
-
Cell Suspension: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).
-
PI Solution: Prepare a stock solution of propidium iodide (e.g., 1 mg/mL in water) and dilute to a working concentration of 1-10 µg/mL in the cell suspension buffer.
-
Staining: Add the PI working solution to the cell suspension.
-
Incubation: Incubate for 5-15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry, detecting the PI fluorescence in the appropriate channel (typically PE-Texas Red or a similar channel).
Advantages and Disadvantages
| Feature | This compound | Propidium Iodide |
| Pros | - Low cost- Low toxicity- Rapid staining (1-2 minutes)- Suitable for bright-field microscopy | - High-throughput with flow cytometry- Well-established protocols- Specific DNA staining |
| Cons | - Not suitable for flow cytometry- Manual counting can be time-consuming | - Higher cost- More cytotoxic than EB- Longer incubation time (5-15 minutes) |
Conclusion: Is this compound a Reliable Alternative?
This compound presents itself as a reliable and cost-effective alternative to propidium iodide for specific applications. For routine cell counting and viability assessment using bright-field microscopy and a hemocytometer, this compound offers several advantages, including lower cost, reduced toxicity, and faster staining protocols. Its performance in distinguishing viable from non-viable cells shows a high correlation with traditional methods like Trypan Blue exclusion.
However, for high-throughput analysis or applications requiring fluorescence-based detection, such as flow cytometry and fluorescence microscopy, propidium iodide remains the superior choice due to its fluorescent properties upon DNA intercalation. The choice between this compound and propidium iodide ultimately depends on the specific experimental needs, available instrumentation, and budgetary considerations. For laboratories primarily relying on manual cell counting, this compound is a highly recommended and dependable alternative.
A Quantitative Showdown: Erythrosine B versus Methylene Blue for Staining Applications
In the realm of cellular and molecular biology, the accurate differentiation of viable and non-viable cells is a cornerstone of many experimental workflows. For decades, researchers have relied on a variety of staining agents to perform this crucial task. Among these, Erythrosine B and methylene (B1212753) blue are two commonly utilized dyes. This guide provides a comprehensive, data-driven comparison of their performance, offering researchers, scientists, and drug development professionals the insights needed to select the optimal staining reagent for their specific applications.
At a Glance: Key Performance Indicators
The selection of a staining agent hinges on a balance of efficacy, safety, and ease of use. The following table summarizes the key quantitative and qualitative differences between this compound and methylene blue.
| Feature | This compound | Methylene Blue |
| Staining Principle | Membrane exclusion: Enters only cells with compromised membranes.[1] | Metabolic activity: Enters all cells, but is metabolized and cleared by viable cells with active enzymes.[1] |
| Primary Application | Cell Viability Assays[1] | Cell Viability Assays, Photodynamic Therapy[2][3] |
| Toxicity | Generally considered non-toxic and is used as a food additive.[1][4] | Can be toxic to cells, and sourcing may be challenging due to its toxicity.[5][6] |
| Result Clarity | Produces clear, vibrant pink/red staining of dead cells, making interpretation straightforward.[1] | Dead cells stain dark blue, but recently dead cells may stain a lighter blue, leading to ambiguity.[1] |
| Quantification Difficulty | Easy to quantify due to the clear distinction between stained (dead) and unstained (viable) cells.[1] | Can be difficult to accurately quantify, especially when cell viability is below 80%.[1] |
| Shelf Stability | Reported to be shelf-stable.[1] | Stability can be a concern. |
Quantitative Comparison: A Deeper Dive
While both dyes are used for viability assessment, their efficacy can vary depending on the application. A study comparing their effectiveness in photodynamic therapy for the inactivation of Aggregatibacter actinomycetemcomitans provides some of the most direct quantitative data.
| Culture Type | This compound Mediated Cell Killing (%) | Methylene Blue Mediated Cell Killing (%) |
| Planktonic Culture | 75%[2][3] | 50%[2][3] |
| Biofilm Culture | 77%[2][3] | 54%[2][3] |
These results indicate that, at least in the context of photodynamic therapy, this compound is significantly more efficient at inducing cell death in both planktonic and biofilm cultures of this particular bacterium.[2][3]
Experimental Protocols: A Step-by-Step Guide
To ensure reproducible and reliable results, adherence to a well-defined experimental protocol is paramount. The following are detailed methodologies for performing cell viability assays using this compound and methylene blue.
This compound Staining for Cell Viability
-
Prepare this compound Solution: Prepare a 0.4% (w/v) solution of this compound in phosphate-buffered saline (PBS).
-
Cell Suspension: Harvest cells and resuspend them in PBS or an appropriate buffer to a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Staining: Mix the cell suspension with the this compound solution in a 1:1 ratio. For example, mix 50 µL of cell suspension with 50 µL of 0.4% this compound.
-
Incubation: Incubate the mixture at room temperature for 1-5 minutes.
-
Microscopy: Load the stained cell suspension onto a hemocytometer or an automated cell counter.
-
Cell Counting: Count the number of stained (non-viable) and unstained (viable) cells. Viable cells will appear colorless, while non-viable cells will be stained pink or red.
-
Calculate Viability: Viability (%) = (Number of viable cells / Total number of cells) x 100
Methylene Blue Staining for Yeast Viability
-
Prepare Methylene Blue Solution: Prepare a 0.01% (w/v) methylene blue solution in a 2% sodium citrate (B86180) dihydrate solution.
-
Yeast Suspension: Prepare a yeast cell suspension in water or buffer.
-
Staining: Mix the yeast suspension with the methylene blue solution. The ratio can vary, but a 1:1 ratio is common.
-
Incubation: Incubate the mixture at room temperature for 5-10 minutes. It is important not to exceed the incubation time as this can lead to the staining of viable cells.
-
Microscopy: Place a drop of the stained suspension on a microscope slide with a coverslip.
-
Cell Counting: Under a microscope, count the number of stained (non-viable) and unstained (viable) yeast cells. Viable cells will be colorless, while non-viable cells will be blue.
-
Calculate Viability: Viability (%) = (Number of viable cells / Total number of cells) x 100
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logical comparison between the two dyes, the following diagrams are provided.
References
- 1. Viability Assays - Erythrosin B vs. Methylene Blue - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 2. escarpmentlabs.com [escarpmentlabs.com]
- 3. Fluorescent erythrosin B is preferable to trypan blue as a vital exclusion dye for mammalian cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. oculyze.net [oculyze.net]
A Comparative Guide to Biological Dyes: Erythrosine B vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular and molecular biology, the selection of appropriate dyes is critical for accurate experimental outcomes. This guide provides a comprehensive comparison of Erythrosine B with other commonly used biological dyes—Trypan Blue, Methylene (B1212753) Blue, and Crystal Violet—assessing their cost-effectiveness, performance in cell viability assays, and underlying mechanisms of action.
Key Comparison at a Glance
This guide will delve into the specifics of each dye, presenting quantitative data, detailed experimental protocols, and visual representations of their cellular interactions to aid researchers in making informed decisions for their specific applications.
Cost-Effectiveness Analysis
The cost of laboratory reagents is a significant factor in experimental design. Below is a comparative analysis of the approximate cost for 25g of each dye. Prices can vary between suppliers and are subject to change.
| Dye | Average Price (25g) | Price per Gram |
| This compound | ~$45 - $60 | ~$1.80 - $2.40 |
| Trypan Blue | ~$60 - $120 | ~$2.40 - $4.80 |
| Methylene Blue | ~$25 - $70 | ~$1.00 - $2.80 |
| Crystal Violet | ~$15 - $35 | ~$0.60 - $1.40 |
Note: Prices are estimates based on publicly available information from various suppliers and may not reflect the exact pricing from any single vendor.
Performance in Cell Viability Assays
The primary application for many of these dyes in cell biology is the determination of cell viability. Their performance characteristics are summarized below.
| Feature | This compound | Trypan Blue | Methylene Blue | Crystal Violet |
| Principle | Membrane Exclusion | Membrane Exclusion | Redox Potential | Stains adherent cells |
| Staining Time | ~1 minute[1] | 3-5 minutes[2] | 1-3 minutes | 15-30 minutes[3] |
| Toxicity | Low, considered biosafe[4] | Known to be cytotoxic and potentially carcinogenic[4][5] | Can be toxic at higher concentrations and interfere with yeast respiration[6] | Can be cytotoxic |
| Clarity | Stains dead cells pink, providing clear results[7] | Stains dead cells blue; can precipitate and cause artifacts[4] | Stains dead cells blue; can result in varying shades of blue, making quantification difficult[7] | Stains the nuclei and proteins of adherent cells purple[8] |
| Advantages | Low toxicity, rapid staining, stable[4] | Well-established method | Inexpensive | Simple, useful for quantifying adherent cell populations |
| Disadvantages | Can enter and lethally stain some live cell lines over time[9] | Toxic, less stable, can bind to serum proteins[4] | Less reliable for viability below ~80%[7] | Indirect measure of viability (measures adherence)[10] |
Experimental Protocols
Detailed methodologies for utilizing each dye in cell viability assays are crucial for reproducible results.
This compound Staining for Cell Viability
This protocol is adapted from standard cell counting procedures.
Materials:
-
This compound solution (e.g., 0.1% w/v in PBS)
-
Cell suspension
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Harvest and resuspend cells in a suitable buffer or medium to an appropriate concentration.
-
Mix the cell suspension with an equal volume of this compound solution (1:1 ratio).
-
Incubate for 1 minute at room temperature.[1]
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the unstained (viable) and pink-stained (non-viable) cells.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
Trypan Blue Staining for Cell Viability
A widely used, traditional method for assessing cell viability.
Materials:
-
Trypan Blue solution (e.g., 0.4% w/v in PBS)
-
Cell suspension
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Prepare a single-cell suspension in a balanced salt solution.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Allow the mixture to incubate for 3-5 minutes at room temperature.[2] It is important to count the cells within this timeframe as longer exposure can be toxic to live cells.[2][5]
-
Load 10 µL of the mixture onto a hemocytometer.
-
Count the unstained (viable) and blue-stained (non-viable) cells under a microscope.
-
Calculate cell viability using the formula: (Number of viable cells / Total number of cells) x 100%.
Methylene Blue Staining for Cell Viability
This method is often used for yeast and other cell types.
Materials:
-
Methylene Blue solution (e.g., 0.1% w/v in a suitable buffer)
-
Cell suspension
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Prepare a suspension of the cells to be counted.
-
Mix the cell suspension with the Methylene Blue solution.
-
Incubate for 1-3 minutes.
-
Load the stained suspension onto a hemocytometer.
-
Viable cells with active enzymes will reduce the Methylene Blue, appearing colorless. Non-viable cells will remain blue.[6][7]
-
Count both populations and calculate viability.
Crystal Violet Staining for Adherent Cell Viability
This assay is suitable for assessing the viability of adherent cell cultures.
Materials:
-
Crystal Violet solution (e.g., 0.5% in 25% methanol)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) or another solubilization agent
-
Plate reader
Procedure:
-
Seed adherent cells in a multi-well plate and treat as required by the experiment.
-
After treatment, gently wash the cells with PBS to remove dead, detached cells.
-
Fix the remaining adherent cells with methanol for 10-15 minutes.
-
Remove the methanol and add the Crystal Violet staining solution, incubating for 15-30 minutes at room temperature.[3]
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound dye with methanol or another suitable solvent.
-
Measure the absorbance at approximately 570 nm using a plate reader. The absorbance is proportional to the number of viable, adherent cells.[8]
Mechanisms of Action and Cellular Pathways
Understanding how these dyes interact with cells at a molecular level is key to interpreting experimental results accurately.
This compound: Membrane Exclusion and Beyond
This compound primarily functions as a membrane exclusion dye. Live, healthy cells possess an intact cell membrane that prevents the dye from entering. In contrast, dead or dying cells have compromised membranes that allow the dye to penetrate and stain intracellular components pink.[7] However, some studies suggest that this compound can also enter living cells, albeit at a slower rate, and may increase membrane permeability to ions such as Ca2+.[9][11] This influx of calcium could potentially trigger various downstream signaling events.
Trypan Blue: A Classic Membrane Integrity Indicator
Similar to this compound, Trypan Blue is a vital stain that is excluded by live cells with intact membranes.[1][12] Its large, negatively charged structure prevents it from crossing the lipid bilayer of healthy cells. When a cell's membrane is compromised, Trypan Blue enters and binds to intracellular proteins, staining the cell blue.[12] There is limited evidence to suggest that Trypan Blue directly modulates specific signaling pathways; its utility is primarily as a marker of membrane integrity.
Methylene Blue: A Redox-Active Modulator of Mitochondrial Respiration
Methylene Blue's mechanism differs significantly from simple exclusion dyes. In living cells, it is reduced by mitochondrial enzymes to a colorless form, leucomethylene blue.[6] Dead cells lack the metabolic activity to perform this reduction, and thus remain stained blue.[7] More interestingly, Methylene Blue can act as an alternative electron carrier in the mitochondrial electron transport chain. This can lead to the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[11] It has also been shown to modulate the Keap1/Nrf2 pathway, which is involved in the antioxidant response.[13]
Crystal Violet: Staining of Adherent Cells
Crystal Violet is a cationic dye that binds to negatively charged molecules such as DNA and proteins.[8] In viability assays with adherent cells, it stains the remaining attached cells. The principle is that viable cells remain adherent to the culture plate, while dead and dying cells detach and are washed away. Therefore, the amount of Crystal Violet staining is proportional to the number of viable cells.[10] Its mechanism is based on electrostatic interaction and does not directly involve the modulation of specific signaling pathways in the context of a viability assay.
Conclusion
The choice of a biological dye is multifaceted, depending on the specific experimental needs, budget, and cell type. This compound emerges as a compelling alternative to the traditional Trypan Blue, offering lower toxicity and greater stability at a comparable or lower cost.[4] While Methylene Blue and Crystal Violet are cost-effective, their mechanisms of action and suitability for specific viability assays differ significantly. Methylene Blue's utility is more nuanced due to its metabolic-dependent staining, and Crystal Violet is best suited for assessing the viability of adherent cell populations. This guide provides the foundational data and protocols to assist researchers in selecting the most appropriate dye for their studies, ensuring both accuracy and cost-effectiveness.
References
- 1. How does trypan blue work? | AAT Bioquest [aatbio.com]
- 2. Comparative study of methylene blue and erythrosine dyes employed in photodynamic therapy for inactivation of planktonic and biofilm-cultivated Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylene Blue: Genetic Connections and Research Studies [geneticlifehacks.com]
- 4. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 5. chemometec.com [chemometec.com]
- 6. Comparison of the neutral red and methylene blue assays to study cell growth in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by this compound [protocols.io]
- 10. Application of a non-hazardous vital dye for cell counting with automated cell counters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined activation of the energy and cellular-defense pathways may explain the potent anti-senescence activity of methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Trypan blue? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Erythrosine B
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Erythrosine B.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or safety glasses.[1][2][3][4] | To protect eyes from dust particles and splashes.[3][4] |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin contact with the substance.[3] |
| Body Protection | Lab coat or impervious clothing.[2][5][6] | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when dusts are generated. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3] | To prevent inhalation of fine dust particles, especially during weighing or transfer of the solid compound. |
Operational Plan for Handling this compound
This section outlines a step-by-step procedural guide for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Work in a well-ventilated area. The use of a chemical fume hood or local exhaust ventilation is recommended to control airborne levels, especially when handling the powder form.[2][3]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][3]
-
Gather Materials: Before starting, ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents.
Handling Procedures
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer:
-
Handle this compound powder carefully to minimize dust generation.[4]
-
Use a spatula or other appropriate tool for transferring the solid.
-
If possible, weigh the compound directly into a sealable container within a fume hood.
-
-
Preparing Solutions:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Stir gently until fully dissolved.
-
-
General Hygiene:
Spill and Emergency Procedures
-
Minor Spills (Solid):
-
Minor Spills (Liquid):
-
Absorb the spill with an inert material such as sand, vermiculite, or a universal binder.[2]
-
Collect the absorbed material into a sealed, labeled container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste and in accordance with all local, state, and federal regulations.[7]
-
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Handle contaminated packaging in the same manner as the substance itself.[7]
-
-
Environmental Precautions:
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. Erythrosin B SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. carlroth.com [carlroth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
